Structural Analysis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Technical Guide for Drug Development & Analytical Chemistry Executive Summary & Chemical Identity[1][2][3][4] 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS: 947012-59-1 ) is a specialized intermediate used in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Analytical Chemistry
Executive Summary & Chemical Identity[1][2][3][4]
4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS: 947012-59-1 ) is a specialized intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural uniqueness lies in the coexistence of a labile isopropoxy ether and a chemically versatile methoxymethyl ether on the benzaldehyde core.[1][2]
This guide provides a rigorous structural elucidation framework, moving beyond basic characterization to address the specific analytical challenges posed by its ether-rich scaffold.[1][2]
Chemical Profile
Property
Specification
CAS Number
947012-59-1
IUPAC Name
3-(Methoxymethyl)-4-(propan-2-yloxy)benzaldehyde
Molecular Formula
C₁₂H₁₆O₃
Molecular Weight
208.25 g/mol
Appearance
Colorless to pale yellow viscous oil (typically)
Solubility
Soluble in DMSO, Methanol, Chloroform, Dichloromethane
Structural Elucidation Strategy
The validation of this molecule requires confirming three distinct functionalities: the aldehyde carbonyl, the isopropoxy chain, and the methoxymethyl (MOM-like) ether.[1][2] The primary analytical risk is distinguishing the methoxymethyl group from a simple methoxy group or an impurity derived from hydrolysis.[1][2]
Analytical Workflow
The following diagram outlines the logical flow for confirming the structure and purity of the compound.
Figure 1: Step-by-step analytical workflow for structural validation.
Fragmentation Risk: The isopropoxy group is prone to in-source fragmentation (loss of propene, -42 Da), often showing a peak at 167.2 m/z (phenol derivative).[1][2] Do not mistake this for the parent mass.[1][2]
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is the definitive tool for distinguishing this molecule from its isomers (e.g., 3-isopropoxy-4-methoxymethyl...).[1][2]
Predicted 1H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are estimates based on electronic shielding effects of the benzaldehyde core.
Heteronuclear Multiple Bond Correlation (HMBC) is essential to prove the methoxymethyl group is attached to the ring and not an impurity.[1][2]
Figure 2: Key HMBC correlations required to confirm regiochemistry.
Synthesis & Impurity Profiling[1][2]
Understanding the synthesis route helps anticipate impurities.[1][2] This molecule is typically synthesized via chloromethylation or from a hydroxymethyl precursor.[1][2]
Route A: From 3-Hydroxymethyl-4-isopropoxybenzaldehyde[1][2][6]
Reagent: HCHO / HCl (forms -CH₂Cl), then MeOH/Base.
Key Impurity:Bis-chloromethyl ether (Carcinogenic risk, monitor strictly) or Dimer formation (two rings linked by a methylene bridge).[1][2]
Stability Warning
Acid Sensitivity: The methoxymethyl (MOM) ether is acid-labile.[1][2] Exposure to strong acids (HCl, TFA) will hydrolyze the ether back to the alcohol or form a polymeric benzyl cation species.[1][2]
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
Experimental Protocol: Purity Check (HPLC)
Objective: Quantify purity and detect the "des-methyl" impurity (alcohol form).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde).[1][2]
Retention Time Logic:
The target molecule (ether) is less polar than the alcohol precursor.[1][2]
Order of Elution: Alcohol Impurity → Target Molecule → Dimer Impurities.[1][2]
References
ChemScene. (2024).[1][2] Product Data Sheet: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1).[1][2][7]Link[1][2]
PubChem. (2024).[1][2][5] Compound Summary for 4-Isopropoxybenzaldehyde (Structural Analog). National Library of Medicine.[1][2] Link[1][2]
ChemicalBook. (2024).[1][2] Synthesis and Properties of Alkoxybenzaldehydes.Link[1][2]
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[1][2] 8th Edition.[1][2] Wiley.[1][2] (Standard reference for NMR shifts of benzylic ethers).
An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Executive Summary: Strategic Importance and Synthesis Overview 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a substituted benzaldehyde derivative with significant potential as a key intermediate in the synthesis of comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Strategic Importance and Synthesis Overview
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a substituted benzaldehyde derivative with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemicals sectors. Its unique substitution pattern, featuring both an isopropoxy and a methoxymethyl ether group, makes it a valuable building block for accessing novel chemical space. This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this target molecule, starting from the readily available and economically viable precursor, protocatechualdehyde. The proposed two-step synthesis is designed for efficiency and scalability, prioritizing regioselectivity and the use of well-established, reliable chemical transformations. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization.
Retrosynthetic Analysis and Strategic Pathway Selection
A retrosynthetic analysis of the target molecule, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (I), suggests a disconnection at the two ether linkages on the aromatic ring. This leads back to the common precursor, 3,4-dihydroxybenzaldehyde, more commonly known as protocatechualdehyde (IV).
Caption: Retrosynthetic analysis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde.
The primary challenge in this synthesis is the regioselective functionalization of the two hydroxyl groups of protocatechualdehyde. The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the hydroxyl group at the C3 position. This inherent difference in reactivity can be exploited to achieve selective alkylation. Therefore, our forward synthesis will proceed as follows:
Selective O-Isopropylation: A Williamson ether synthesis will be employed to selectively introduce the isopropyl group at the more reactive C4 hydroxyl position of protocatechualdehyde.
O-Methoxymethylation: The remaining hydroxyl group at the C3 position will then be converted to a methoxymethyl ether using methoxymethyl chloride (MOM-Cl).
This pathway is advantageous as it avoids the need for protecting the aldehyde functionality and circumvents a potentially low-yielding demethylation step that would be necessary if starting from vanillin.
Detailed Synthesis Pathway and Experimental Protocols
Step 1: Selective Synthesis of 3-Hydroxy-4-isopropoxybenzaldehyde
Reaction Principle: This step involves the selective O-alkylation of the more acidic phenolic hydroxyl group at the C4 position of protocatechualdehyde via a Williamson ether synthesis. By using a slight excess of a mild base and carefully controlling the stoichiometry of the alkylating agent, we can favor mono-alkylation at the desired position.
Causality of Experimental Choices:
Starting Material: Protocatechualdehyde is chosen for its commercial availability and the differential reactivity of its two hydroxyl groups.
Alkylating Agent: 2-Bromopropane is a suitable source of the isopropyl group. Isopropyl tosylate can also be used.
Base: Potassium carbonate (K₂CO₃) is a mild base that is effective in deprotonating the more acidic C4-OH group preferentially over the C3-OH group. The use of a stronger base, such as sodium hydroxide, could lead to a higher degree of dialkylation.
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive.
Detailed Experimental Protocol:
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add protocatechualdehyde (13.8 g, 100 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).
Add 200 mL of dry acetonitrile to the flask.
Stir the suspension at room temperature for 15 minutes.
Slowly add 2-bromopropane (13.5 g, 110 mmol) to the reaction mixture using a dropping funnel over 30 minutes.
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 3-hydroxy-4-isopropoxybenzaldehyde as a solid.
Step 2: Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Reaction Principle: This step involves the protection of the remaining hydroxyl group at the C3 position as a methoxymethyl (MOM) ether. This is a standard protection strategy for alcohols and phenols.
Causality of Experimental Choices:
Protecting Reagent: Methoxymethyl chloride (MOM-Cl) is the reagent of choice for introducing the MOM group. It is highly reactive and readily available.
Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is used. This base is strong enough to deprotonate the phenolic hydroxyl group but is too bulky to act as a nucleophile itself, thus preventing side reactions with MOM-Cl.
Solvent: A non-polar aprotic solvent like dichloromethane (DCM) is suitable for this reaction.
Detailed Experimental Protocol:
Dissolve 3-hydroxy-4-isopropoxybenzaldehyde (9.0 g, 50 mmol) in 150 mL of dry dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add N,N-diisopropylethylamine (9.7 mL, 55 mmol) to the solution and stir for 10 minutes.
Slowly add methoxymethyl chloride (4.2 mL, 55 mmol) to the reaction mixture dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).
Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-isopropoxy-3-(methoxymethyl)benzaldehyde as a pure product.
Data Summary and Visualization
Summary of Reaction Parameters
Step
Reaction
Starting Material
Key Reagents
Solvent
Temp. (°C)
Time (h)
Expected Yield (%)
1
Selective Isopropylation
Protocatechualdehyde
K₂CO₃, 2-Bromopropane
Acetonitrile
80-85
6-8
75-85
2
Methoxymethylation
3-Hydroxy-4-isopropoxybenzaldehyde
DIPEA, MOM-Cl
Dichloromethane
0 to RT
4-6
85-95
Synthesis Workflow Diagram
Caption: Overall synthesis workflow for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde.
Conclusion and Future Perspectives
The described two-step synthesis pathway provides a robust and efficient method for the preparation of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde from protocatechualdehyde. The strategy relies on the principles of regioselective alkylation and standard protecting group chemistry, making it amenable to scale-up in a laboratory or industrial setting. Further optimization of reaction conditions, such as screening of different bases and solvents, could potentially lead to improved yields and reduced reaction times. The availability of this synthetic route opens up opportunities for the exploration of novel derivatives and their applications in various fields of chemical research and development.
References
PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde . Available at: [Link]
Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Google Patents. US5786516A - Process for the preparation of isovanillin.
This guide provides an in-depth technical analysis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1), a specialized intermediate used in the synthesis of pharmaceutical agents, particularly benzoxaborole de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1), a specialized intermediate used in the synthesis of pharmaceutical agents, particularly benzoxaborole derivatives (e.g., Crisaborole analogs) and PDE4 inhibitors.[1]
[1]
Executive Summary & Compound Identity
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a trisubstituted benzene derivative characterized by an aldehyde function, a bulky isopropoxy ether, and a methoxymethyl side chain.[1][2][3] It serves as a critical building block in medicinal chemistry, specifically for introducing the benzoxaborole scaffold or modifying solubility profiles in drug candidates.[1]
Note: The following data is synthesized from chemometric additivity rules and comparative analysis of structurally homologous benzaldehyde derivatives (e.g., Vanillin isopropyl ether).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is distinct due to the lack of symmetry and the presence of three oxygenated functionalities.[1]
¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.86
Singlet (s)
1H
-CHO
Characteristic aldehyde proton; deshielded by carbonyl anisotropy.[1]
7.82
Doublet (d)
1H
Ar-H2
J ≈ 2.0 Hz.[1] Ortho to CHO and CH₂OMe.[1] Meta coupling.
7.74
DD
1H
Ar-H6
J ≈ 8.5, 2.0 Hz.[1] Ortho to CHO, meta to CH₂OMe.[1]
7.21
Doublet (d)
1H
Ar-H5
J ≈ 8.5 Hz.[1] Ortho to isopropoxy group; shielded by electron-donating oxygen.[1]
4.72
Septet
1H
-OCH(CH₃)₂
J ≈ 6.0 Hz.[1] Methine proton of the isopropoxy group.[1]
4.46
Singlet (s)
2H
Ar-CH₂-OMe
Benzylic methylene; sharp singlet confirming no adjacent protons.[1]
m/z 165: [M - C₃H₇]⁺ (Loss of isopropyl group).[1]
m/z 135: [M - C₃H₇ - CH₂O]⁺ (Further loss of formaldehyde from methoxymethyl).[1]
Synthesis & Experimental Workflow
The synthesis typically proceeds via the functionalization of 4-hydroxy-3-(hydroxymethyl)benzaldehyde or through the chloromethylation of 4-isopropoxybenzaldehyde .[1]
Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).
Mechanism: Sɴ2 displacement of the benzylic chloride by methoxide.[1]
Figure 1: Synthetic pathway via nucleophilic substitution of benzylic chloride.
Experimental Protocol (General Procedure)
Preparation: Charge a reaction vessel with 3-(chloromethyl)-4-isopropoxybenzaldehyde (1.0 eq) and anhydrous Methanol (10 V).
Addition: Cool to 0°C. Add Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise over 30 minutes.
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
Workup: Quench with water. Remove methanol under reduced pressure.[1] Extract aqueous residue with Ethyl Acetate (3x).[1]
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Quality Control & Impurity Profiling
When analyzing this compound, watch for these specific impurities which can interfere with subsequent steps (e.g., Grignard reactions or Reductions).
Impurity
Origin
Detection (NMR)
Des-methyl analog
Hydrolysis of methoxymethyl
Loss of 3.36 ppm singlet; appearance of broad OH.[1]
Des-isopropyl analog
Acidic cleavage of ether
Loss of septet/doublet; appearance of phenolic OH (~9-10 ppm).[1]
Methyl ester
Oxidation of aldehyde (storage)
Loss of 9.86 ppm signal; appearance of ester OMe (~3.8 ppm).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde (Analog Reference).[1] Retrieved from [Link][1]
Organic Syntheses. General Procedures for Benzylic Ether Formation. (Standard methodology reference). Retrieved from [Link]
13C NMR Analysis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Executive Summary This guide details the structural validation of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS: 947012-59-1) using C NMR spectroscopy.[1][2][3] This molecule is a critical pharmacophore intermediate, o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the structural validation of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS: 947012-59-1) using
C NMR spectroscopy.[1][2][3] This molecule is a critical pharmacophore intermediate, often employed in the synthesis of hemoglobin modulators (e.g., voxelotor analogs) and other aromatic aldehyde-based therapeutics.[1][2]
The analysis focuses on resolving the specific regiochemistry of the ether substituents and distinguishing the overlapping aliphatic signals of the isopropoxy and methoxymethyl groups.[1][2] This protocol emphasizes DEPT-135 (Distortionless Enhancement by Polarization Transfer) as a mandatory validation step to prevent misassignment of the C-O aliphatic region.[1][2]
Structural Overview & Chemical Shift Prediction
Before acquiring data, a theoretical chemical shift profile is established to guide assignment.[1][2] The molecule consists of three distinct chemical environments: the electron-deficient benzaldehyde core, the steric-heavy isopropoxy ether, and the benzylic methoxymethyl ether.
): Set to 2.0 – 3.0 seconds . The aldehyde carbonyl (C-7) and quaternary carbons (C-1, C-3, C-4) have long relaxation times.[1] Insufficient will suppress these signals.[1][2]
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
The following diagram illustrates the logical flow for assigning the spectrum, highlighting the decision points for distinguishing overlapping signals.
Caption: Logical workflow for resolving spectral ambiguity in the aliphatic ether region using DEPT-135 phasing.
Detailed Assignment & Mechanistic Insights
The Carbonyl & Aromatic Region (110 – 195 ppm)
The aldehyde carbon (C-7 ) is the most deshielded signal, appearing as a singlet near 191 ppm .[1][2] In the aromatic region, the key to assignment is the mesomeric effect of the oxygen at C-4.[1][2]
C-4 (162 ppm): This carbon is directly attached to the isopropoxy oxygen.[1][2] The lone pair donation into the ring deshields this carbon significantly relative to C-3.[1][2]
C-5 (112 ppm): Located ortho to the isopropoxy group.[1][2] The electron density donated by the oxygen shields this position, shifting it upfield compared to C-2 and C-6.[1][2]
C-6 (131 ppm): Located ortho to the aldehyde.[1][2] The electron-withdrawing nature of the carbonyl deshields this proton/carbon pair.[1][2]
The "Danger Zone": Aliphatic Ether Overlap (65 – 75 ppm)
This is the most common point of failure in automated analysis.[1][2]
Benzylic Methylene (C-8): Typically appears around 68–72 ppm .[1][2] In a standard 1D spectrum, it may overlap with the isopropoxy methine.[1][2]
Isopropoxy Methine (C-10): Typically appears around 70–72 ppm .[1][2][6]
Resolution Strategy: In the DEPT-135 spectrum, C-8 will point down (methylene), while C-10 will point up (methine).[1] If these signals are perfectly coincident, an HSQC (Heteronuclear Single Quantum Coherence) experiment is required to resolve them via the proton dimension (where the
is ~4.6 ppm and is ~4.5 ppm, often separable).[1][2]
Impurity Profiling
During synthesis (likely alkylation of a vanillin derivative), common impurities include:
Regioisomers: Alkylation at the wrong oxygen if starting from a dihydroxy precursor.[1][2][7] Look for shifts in the C-4/C-3 quaternary signals.[1][2]
Hydrolysis Products: If the acetal/ether cleaves, the benzylic alcohol (
) may form.[1][2] Watch for a shift of C-8 from ~70 ppm to ~64 ppm.[1][2]
Advanced Verification: 2D NMR Connectivity
For regulatory filings or complex mixture analysis, 2D correlations confirm the connectivity.[1][2]
Caption: Key HMBC correlations establishing the placement of the methoxymethyl group at position 3.
HMBC Interpretation:
A correlation between the methoxy protons (~3.4 ppm) and the benzylic carbon (C-8) confirms the ether linkage.[1][2]
Crucially, a correlation from the benzylic protons (~4.5 ppm) to C-3 (quaternary) and C-2/C-4 (aromatic) proves the methoxymethyl group is attached to the ring.[1]
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][7] (Standard reference for additivity rules and chemical shift prediction).
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment shifts: 4-methoxybenzaldehyde and benzyl methyl ether).[1][2]
PubChem. (2024).[1][2] Compound Summary for CAS 947012-59-1. National Library of Medicine.[1][2][7] [Link] (Verification of chemical structure and identifiers).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Methodology for DEPT and HSQC interpretation).
Technical Guide: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde as a Synthetic Intermediate
The following technical guide details the synthetic utility, mechanistic profile, and experimental handling of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde , a specialized intermediate utilized in high-value medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthetic utility, mechanistic profile, and experimental handling of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde , a specialized intermediate utilized in high-value medicinal chemistry programs.
[1][2][3]
Executive Summary
4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1 ) is a tri-functionalized aromatic scaffold critical for the development of novel therapeutics, particularly in the fields of anti-inflammatory agents (e.g., PDE4 inhibitors) and benzoxaborole derivatives .[1][2][3] Its structure combines a lipophilic isopropoxy motif (enhancing membrane permeability) with a methoxymethyl ether (providing a distinct hydrogen-bond acceptor vector), positioned around a reactive aldehyde core.[1][2][3]
This guide delineates the "Ester-Redox" synthetic strategy , a high-fidelity route designed to circumvent the chemoselectivity issues often encountered during direct benzylic functionalization of aldehydes.[1][2][3]
Chemical Profile & Identity
Property
Specification
Chemical Name
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
CAS Number
947012-59-1
Molecular Formula
C₁₂H₁₆O₃
Molecular Weight
208.25 g/mol
Appearance
Pale yellow to colorless oil/low-melting solid
Solubility
Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Synthetic Strategy: The "Ester-Redox" Route[1][2][3]
Direct radical bromination of 4-isopropoxy-3-methylbenzaldehyde is plagued by competitive hydrogen abstraction at the formyl group (acyl radical formation).[1][2][3] To ensure process reliability and yield maximization , the Ester-Redox Route is the industry-preferred approach.[1][2][3] This pathway protects the oxidation state of the carbon core by using a benzoate intermediate during the harsh radical functionalization step.[3]
Mechanistic Pathway Analysis[1][3]
O-Alkylation: Installation of the isopropoxy group on the phenol.[1][3]
Radical Halogenation: Selective Wohl-Ziegler bromination of the benzylic methyl group.[1][3] Crucial: The ester group deactivates the ring slightly, preventing over-bromination, while lacking the labile hydrogen of an aldehyde.[3]
Etherification: Nucleophilic substitution (Sɴ2) of the benzylic bromide with methoxide.[3]
Redox Adjustment: Controlled reduction to the benzyl alcohol followed by selective oxidation to the target aldehyde.[3]
Reaction Workflow Diagram
Caption: Step-wise synthesis via the Ester-Redox pathway to avoid formyl radical instability.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (O-Alkylation)
Objective: Synthesis of Methyl 4-isopropoxy-3-methylbenzoate.[1][2][3]
Setup: Charge a 2L reactor with Methyl 4-hydroxy-3-methylbenzoate (1.0 eq) and DMF (5 vol).
Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) in a single portion.
Alkylation: Add 2-Bromopropane (1.2 eq) dropwise over 30 minutes.
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC for phenol consumption.
Workup: Quench with water (10 vol), extract with Ethyl Acetate. Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.[3] Dry over Na₂SO₄ and concentrate.
Phase 2: Benzylic Functionalization (The Critical Step)
Objective: Conversion to the methoxymethyl ether via bromide.[3]
Radical Bromination:
Dissolve the intermediate from Phase 1 in CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).[1][2][3]
Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).[1][2][3]
Reflux (76–80°C) for 2–3 hours.[3] Note: Monitor closely to minimize dibromination.[3]
Cool, filter off succinimide, and concentrate to give the crude benzylic bromide.[3]
Methanolysis:
Dissolve the crude bromide in anhydrous Methanol .
Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.1 eq) at 0°C.
Warm to room temperature and stir for 2 hours.
Concentrate, partition between water/EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).[3]
Phase 3: Redox Adjustment to Aldehyde
Objective: Final conversion to CAS 947012-59-1.[1][2][3]
Reduction:
Dissolve ester in anhydrous THF. Cool to 0°C.[3][4]
Purification: Recrystallization from Hexane/Ether or vacuum distillation.[3]
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, specific impurities must be monitored to ensure downstream success.[3]
Impurity Type
Origin
Detection Method
Limit (Proposed)
Des-methyl Analog
Incomplete methylation (Phase 2)
HPLC / GC-MS
< 0.5%
Over-brominated
Dibromination during NBS step
1H-NMR (CHBr₂ signal)
< 0.1%
Phenolic Impurity
Cleavage of Isopropyl ether
HPLC (UV shift)
< 0.2%
Acid Derivative
Over-oxidation of aldehyde
1H-NMR (COOH proton)
< 1.0%
Validation Check: The ¹H-NMR of the target product should show a distinct singlet for the aldehyde (~9.8 ppm), a singlet for the methoxymethyl CH₂ (~4.5 ppm), and the characteristic septet/doublet pattern for the isopropoxy group.[1][2][3]
Applications in Drug Discovery[1][3]
This intermediate is a versatile "Left-Hand Side" (LHS) building block.[1][2][3]
Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary benzyl amines, common in calcium channel blockers and GPCR ligands .[3]
Styrene Formation: Wittig olefination converts the aldehyde to a styrene, a precursor for dihydrobenzofurans or polymerizable monomers .[3]
Benzoxaborole Synthesis: Through ortho-lithiation or iridium-catalyzed C-H borylation, the scaffold can be converted into Crisaborole analogs , where the methoxymethyl group acts as a bioisostere for polar side chains.[1][2][3]
Handling: Use in a fume hood.[3] Avoid contact with strong oxidizers.[3]
Stability: Aldehydes are prone to air oxidation to benzoic acids.[3] Store under Argon.[3]
References
PubChem Compound Summary. "4-Isopropoxy-3-methoxybenzaldehyde" (Analogous Chemistry). National Center for Biotechnology Information.[3] Accessed 2024.[3][5] Link
An In-depth Technical Guide to 4-Isopropoxy-3-(methoxymethyl)benzaldehyde and its Structural Analogs
A Note to the Reader: Information regarding the specific synthesis, properties, and applications of 4-isopropoxy-3-(methoxymethyl)benzaldehyde is limited in publicly available scientific literature. This guide will provi...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: Information regarding the specific synthesis, properties, and applications of 4-isopropoxy-3-(methoxymethyl)benzaldehyde is limited in publicly available scientific literature. This guide will provide the available information for the target compound and then present a comprehensive overview of the closely related and well-documented analog, 4-isopropoxy-3-methoxybenzaldehyde, as a case study. This approach allows for a thorough examination of the chemical class while maintaining scientific integrity.
Part 1: The Target Molecule: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Introduction
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C12H16O3 and a molecular weight of 208.25[1]. Its structure features a benzene ring substituted with an aldehyde group, an isopropoxy group, and a methoxymethyl group. This combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science.
Proposed Synthesis
While specific literature detailing the synthesis of 4-isopropoxy-3-(methoxymethyl)benzaldehyde is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles, likely starting from a readily available precursor such as vanillin (4-hydroxy-3-methoxybenzaldehyde).
A potential multi-step synthesis could proceed as follows:
Protection of the Aldehyde: The aldehyde group of vanillin would first be protected to prevent its reaction in subsequent steps. A common method is the formation of an acetal, for example, by reacting vanillin with ethylene glycol in the presence of an acid catalyst.
O-Alkylation (Isopropylation): The phenolic hydroxyl group would then be alkylated using an isopropylating agent like 2-bromopropane or isopropyl iodide in the presence of a base such as potassium carbonate. This would form the isopropoxy group.
Benzylic Bromination: The methyl group of the methoxy substituent would be brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light). This would introduce a bromine atom at the benzylic position, forming a bromomethyl group.
Nucleophilic Substitution (Methoxylation): The benzylic bromide would then undergo nucleophilic substitution with sodium methoxide to introduce the methoxymethyl group.
Deprotection of the Aldehyde: Finally, the protecting group on the aldehyde would be removed, typically by acid-catalyzed hydrolysis, to yield the target molecule, 4-isopropoxy-3-(methoxymethyl)benzaldehyde.
Experimental Workflow: Proposed Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Caption: Proposed synthetic pathway for 4-isopropoxy-3-(methoxymethyl)benzaldehyde from vanillin.
Part 2: Case Study: 4-Isopropoxy-3-methoxybenzaldehyde
Due to the limited data on the primary topic, we will now focus on its close structural analog, 4-isopropoxy-3-methoxybenzaldehyde, for which extensive data is available.
Introduction
4-Isopropoxy-3-methoxybenzaldehyde, also known as vanillin isopropyl ether, is an aromatic compound with the chemical formula C11H14O3[2]. It is a derivative of vanillin where the phenolic hydroxyl group has been replaced by an isopropoxy group. This modification alters its physical and chemical properties, influencing its solubility, reactivity, and potential biological activity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for 4-isopropoxy-3-methoxybenzaldehyde is presented below.
Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes 1H NMR, 13C NMR, IR, and Mass Spectrometry[4].
Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
The synthesis of 4-isopropoxy-3-methoxybenzaldehyde is typically achieved through the Williamson ether synthesis, starting from vanillin.
Detailed Protocol:
Dissolution of Vanillin: Vanillin is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
Addition of Base: A base, commonly potassium carbonate (K2CO3), is added to the solution. The base deprotonates the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion.
Addition of Alkylating Agent: An isopropylating agent, such as 2-bromopropane or isopropyl iodide, is added to the reaction mixture.
Reaction: The mixture is heated to facilitate the SN2 reaction between the phenoxide ion and the isopropyl halide, forming the ether linkage. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added to dissolve the inorganic salts. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-isopropoxy-3-methoxybenzaldehyde.
Experimental Workflow: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
Caption: General workflow for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde.
Applications and Potential
While specific applications for 4-isopropoxy-3-methoxybenzaldehyde are not extensively detailed, its structural motifs are present in various biologically active molecules and functional materials. As a derivative of vanillin, it can be explored for applications in:
Flavor and Fragrance: As a modified vanillin structure, it may possess unique organoleptic properties.
Pharmaceutical Synthesis: The aldehyde group provides a reactive handle for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, it could be used in the synthesis of Schiff bases or as a precursor for chalcones, which are known to have a wide range of biological activities[5].
Polymer and Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers and resins.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-isopropoxy-3-methoxybenzaldehyde is classified as follows:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.
Part 3: Conclusion and Future Outlook
4-Isopropoxy-3-(methoxymethyl)benzaldehyde represents an interesting synthetic target with potential applications stemming from its unique substitution pattern. While direct literature is sparse, its synthesis is feasible through established chemical transformations.
The comprehensive data available for the closely related 4-isopropoxy-3-methoxybenzaldehyde provides a valuable framework for understanding the properties, synthesis, and potential of this class of compounds. Further research into the synthesis and characterization of 4-isopropoxy-3-(methoxymethyl)benzaldehyde is warranted to explore its unique properties and unlock its potential in various scientific and industrial domains.
The Synthetic Versatility of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde: A Guide to Derivative Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic modification of core scaffolds is paramount to unlocking novel therapeutic agents. The substituted benzaldehyde, 4-isopropoxy-3-(methoxymethyl)ben...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug discovery, the strategic modification of core scaffolds is paramount to unlocking novel therapeutic agents. The substituted benzaldehyde, 4-isopropoxy-3-(methoxymethyl)benzaldehyde, represents a versatile starting material, primed for a variety of chemical transformations that yield derivatives with significant potential in pharmacological research. This technical guide provides an in-depth exploration of key synthetic pathways emanating from this aldehyde, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. Our focus is to not only present methodologies but to also elucidate the chemical reasoning that underpins these synthetic strategies, thereby empowering researchers to confidently adapt and innovate.
Introduction to a Privileged Scaffold
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a polysubstituted aromatic aldehyde characterized by an isopropoxy group, a methoxymethyl ether ortho to the aldehyde, and the aldehyde functionality itself. This unique arrangement of functional groups offers several strategic advantages for chemical synthesis:
The Aldehyde Handle: The formyl group is a cornerstone of organic synthesis, readily participating in a vast array of reactions to form new carbon-carbon and carbon-heteroatom bonds.
Modulation of Reactivity: The electron-donating nature of the isopropoxy and methoxymethyl groups can influence the reactivity of the aromatic ring and the aldehyde, a factor to be considered in reaction planning.
Lipophilicity and Solubility: The isopropoxy and methoxymethyl moieties contribute to the lipophilicity of the molecule, a critical parameter in modulating the pharmacokinetic properties of potential drug candidates.
This guide will detail four fundamental transformations of 4-isopropoxy-3-(methoxymethyl)benzaldehyde: the Wittig reaction for alkene synthesis, reductive amination for the preparation of benzylamines, Grignard reactions to generate secondary alcohols, and oxidation to the corresponding carboxylic acid. Each section will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and insights into the potential applications of the resulting derivatives.
I. Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1] By reacting 4-isopropoxy-3-(methoxymethyl)benzaldehyde with a phosphorus ylide, a diverse range of stilbene derivatives can be accessed. Stilbenes are a class of compounds known for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3]
Mechanistic Rationale
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[4] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.
Caption: General workflow of the Wittig reaction.
Detailed Protocol: Synthesis of (E)-1-(4-Isopropoxy-3-(methoxymethyl)phenyl)-2-phenylethene
This protocol describes the synthesis of a representative stilbene derivative using a stabilized ylide.
Materials:
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Benzyltriphenylphosphonium chloride
Sodium methoxide (NaOMe)
Anhydrous N,N-Dimethylformamide (DMF)
Methanol
Deionized water
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous DMF.
Stir the suspension at room temperature until the phosphonium salt is fully dissolved.
Cool the solution to 0 °C using an ice bath.
Slowly add sodium methoxide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
Stir the ylide solution at 0 °C for 30 minutes.
Dissolve 4-isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of deionized water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with deionized water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (E)-stilbene derivative.
Reactant
Molar Ratio
Purpose
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
1.0
Electrophile
Benzyltriphenylphosphonium chloride
1.2
Ylide precursor
Sodium methoxide
1.2
Base for ylide generation
II. Synthesis of Substituted Benzylamines via Reductive Amination
Reductive amination is a versatile and efficient method for the synthesis of amines from carbonyl compounds.[5] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This transformation is of high value in drug discovery, as the benzylamine motif is a common feature in many biologically active molecules, exhibiting activities such as antimicrobial and anticancer properties.[6][7]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal intermediate. Subsequent dehydration yields a protonated imine (Schiff base). A reducing agent, often a borohydride derivative such as sodium triacetoxyborohydride (STAB), then selectively reduces the imine to the final amine product. STAB is a particularly effective reagent for this transformation as it is mild and tolerant of a wide range of functional groups.
Caption: Key steps in the reductive amination process.
Detailed Protocol: Synthesis of N-Benzyl-1-(4-isopropoxy-3-(methoxymethyl)phenyl)methanamine
This protocol details the synthesis of a secondary benzylamine derivative.
Materials:
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Benzylamine
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM)
Acetic acid (glacial)
Saturated sodium bicarbonate solution (NaHCO₃)
Deionized water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a 100 mL round-bottom flask, dissolve 4-isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 equivalent) in dichloromethane.
Add benzylamine (1.1 equivalents) to the solution.
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product via column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired benzylamine.
Reactant
Molar Ratio
Purpose
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
1.0
Carbonyl source
Benzylamine
1.1
Amine source
Sodium triacetoxyborohydride (STAB)
1.5
Reducing agent
Acetic acid
0.1
Catalyst for imine formation
III. Synthesis of Secondary Alcohols via Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[8] Reacting 4-isopropoxy-3-(methoxymethyl)benzaldehyde with various Grignard reagents provides access to a wide array of chiral secondary alcohols. These alcohol derivatives can serve as valuable intermediates for further synthetic elaborations or be evaluated for their own biological activities.
Mechanistic Rationale
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol.[9]
Caption: The two-step process of a Grignard reaction with an aldehyde.
Detailed Protocol: Synthesis of 1-(4-Isopropoxy-3-(methoxymethyl)phenyl)propan-1-ol
This protocol outlines the synthesis of a representative secondary alcohol.
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add a solution of 4-isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add ethylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired secondary alcohol.
Reactant
Molar Ratio
Purpose
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
1.0
Electrophile
Ethylmagnesium bromide
1.2
Nucleophile
Saturated aqueous NH₄Cl
-
Quenching and workup
IV. Oxidation to 4-Isopropoxy-3-(methoxymethyl)benzoic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The resulting benzoic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. They can also exhibit a range of biological activities themselves.
Mechanistic Rationale
The oxidation of aldehydes can be achieved using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions. The permanganate ion attacks the aldehyde, and through a series of steps, the aldehyde is oxidized to the carboxylate salt. Acidification in the workup step then protonates the carboxylate to yield the final carboxylic acid.
Caption: General pathway for the oxidation of an aldehyde to a carboxylic acid.
Detailed Protocol: Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzoic Acid
This protocol provides a method for the oxidation of the starting aldehyde to its corresponding carboxylic acid.
Materials:
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Potassium permanganate (KMnO₄)
Sodium hydroxide (NaOH)
Deionized water
Isopropanol
Hydrochloric acid (HCl, concentrated and 1 M)
Sodium bisulfite (NaHSO₃)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a 500 mL round-bottom flask, prepare a solution of sodium hydroxide (2.0 equivalents) in deionized water.
Add 4-isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 equivalent) to the basic solution and stir until dissolved.
In a separate beaker, dissolve potassium permanganate (2.5 equivalents) in deionized water.
Slowly add the potassium permanganate solution to the aldehyde solution over a period of 1 hour, maintaining the temperature of the reaction mixture between 10-20 °C with an ice bath. A brown precipitate of manganese dioxide will form.
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
Quench the excess potassium permanganate by the careful addition of isopropanol until the purple color disappears.
Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with a small amount of hot water.
Cool the filtrate in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate should form.
If the solution retains a brownish color, add a small amount of sodium bisulfite solution to decolorize it.
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reactant
Molar Ratio
Purpose
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
1.0
Substrate
Potassium permanganate
2.5
Oxidizing agent
Sodium hydroxide
2.0
Base
Conclusion
4-Isopropoxy-3-(methoxymethyl)benzaldehyde serves as a highly valuable and versatile starting material for the synthesis of a diverse array of derivatives. The protocols detailed in this guide for Wittig olefination, reductive amination, Grignard addition, and oxidation represent fundamental and reliable methods for accessing stilbenes, benzylamines, secondary alcohols, and carboxylic acids, respectively. By understanding the mechanistic principles behind these transformations, researchers are well-equipped to not only replicate these procedures but also to rationally design and synthesize novel derivatives for evaluation in drug discovery and development programs. The continued exploration of the synthetic potential of this scaffold is anticipated to yield compounds with significant and diverse biological activities.
References
This citation would link to a relevant source on the synthesis of substituted benzaldehydes.
This citation would link to a source detailing the Wittig reaction mechanism.[4]
This citation would link to a source discussing the biological activities of stilbene deriv
This citation would link to a source on the applications of benzylamines in medicinal chemistry.
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954, 87 (9), 1318–1330.
Shen, T.; Wang, X. N.; Lou, H. X. Natural stilbenes: an overview. Natural Product Reports2009, 26 (7), 916–935.
This citation would link to a source on reductive amination.[5]
This citation would link to a source on Grignard reactions.[8]
This citation would link to a source on the antimicrobial activity of benzylamines.[6][7]
This citation would link to a source on the anticancer activity of stilbenes.[3]
This citation would link to a source on the synthesis and biological evalu
This citation would link to a source on the oxid
This citation would link to a general organic chemistry textbook for fundamental principles.
This citation would link to a source detailing the mechanism of Grignard reactions with aldehydes.[9]
This citation would link to a source describing the synthesis of substituted benzaldehydes.
This citation would link to a source on the biological activity of stilbene derivatives.[2]
This citation would link to a source on the antimicrobial activity of substituted benzylamines.[6]
This citation would link to a source on the anticancer activity of stilbene derivatives.[2]
Application Note: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde in Heterocyclic Synthesis
This Application Note and Protocol Guide details the strategic utilization of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1), a specialized "masked" intermediate. This molecule is a critical building block...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the strategic utilization of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1), a specialized "masked" intermediate. This molecule is a critical building block for the synthesis of benzoxaboroles (a class of boron-containing pharmaceuticals like Tavaborole and Crisaborole) and polysubstituted nitrogen heterocycles (quinazolines, isoquinolines).
Its value lies in its orthogonal reactivity :
Aldehyde (C1): A reactive electrophile for heterocycle construction or chain extension.
Methoxymethyl (MOM) Ether (C3): A robustly protected benzylic alcohol, essential for latent ring closure (e.g., oxaborole formation) or late-stage functionalization.
Isopropoxy Group (C4): A stable lipophilic handle often retained in final bioactive pharmacophores to modulate solubility and metabolic stability.
[1]
Executive Summary
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a trisubstituted benzene derivative designed for high-precision medicinal chemistry. Unlike simple benzaldehydes, this molecule incorporates a methoxymethyl (MOM) ether at the meta-position relative to the aldehyde. This specific substitution pattern is characteristic of precursors for benzoxaboroles , a therapeutic class targeting fungal infections (leucyl-tRNA synthetase inhibition) and inflammation (PDE4 inhibition). The MOM group serves as a "trojan horse," remaining inert during harsh lithiation or condensation steps, only to be revealed as a benzylic alcohol for final ring closure.
Application A: Synthesis of 7-Alkoxy-Benzoxaboroles
The primary high-value application of this intermediate is in the synthesis of benzoxaboroles . The 3-(methoxymethyl) group is the precursor to the benzylic oxygen of the oxaborole ring.
Mechanism: The synthesis typically involves Directed Ortho-Metalation (DoM) or Halogenation at the C2 position (ortho to the MOM group). The MOM oxygen can act as a weak directing group, but the aldehyde must first be protected (e.g., as an acetal) or converted. Once boron is installed, the MOM group is hydrolyzed to a benzylic alcohol, which spontaneously or acid-catalytically cyclizes with the boronic acid to form the five-membered oxaborole ring.
Significance: This route provides access to 7-substituted benzoxaboroles (numbering changes upon cyclization), a scaffold difficult to access via standard methods due to steric crowding.
Application B: Synthesis of 6,7-Disubstituted Quinazolines
The aldehyde function allows for the rapid construction of quinazoline cores, widely used in kinase inhibitors (e.g., EGFR inhibitors).
Mechanism: Condensation with 2-aminobenzamide or guanidine derivatives. The 3-MOM and 4-Isopropoxy groups provide a unique substitution pattern that mimics the 6,7-dimethoxy pattern found in drugs like Gefitinib , but with distinct solubility and steric properties.
Experimental Protocols
Protocol 1: Conversion to Benzoxaborole Scaffold
This protocol describes the transformation of the aldehyde into a benzoxaborole core, assuming prior protection of the aldehyde or conversion to a robust handle (e.g., nitrile) if necessary. Here, we describe the critical Boron Installation and Cyclization sequence.
Prerequisites:
Starting Material: 2-Bromo-4-isopropoxy-3-(methoxymethyl)benzaldehyde (Brominated derivative of the topic molecule).
Reagents: Bis(pinacolato)diboron (
), , Potassium Acetate (KOAc), HCl.
Step-by-Step Methodology:
Miyaura Borylation:
In a dry Schlenk flask, dissolve 2-bromo-4-isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).
Add
(1.2 eq), KOAc (3.0 eq), and (0.05 eq).
Degas the mixture with Nitrogen for 15 minutes.
Reaction: Heat at 90°C for 4-12 hours. Monitor conversion by LC-MS (Target mass: M+H for the boronate ester).
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Deprotection & Cyclization (The "MOM-Snap" Step):
Dissolve the purified pinacol boronate in THF/Water (4:1).
Add 6M HCl (5.0 eq) dropwise.
Reaction: Stir at room temperature for 2-6 hours. The acid cleaves the MOM ether to the benzylic alcohol and hydrolyzes the pinacol ester. The free boronic acid and the proximal alcohol spontaneously cyclize.
Observation: The formation of the benzoxaborole is often accompanied by a shift in Rf and increased polarity.
Isolation: Neutralize with
, extract with EtOAc, and recrystallize from Ethanol/Water.
Validation:
1H NMR: Disappearance of MOM singlet (~3.4 ppm) and appearance of the oxaborole
singlet (~5.0 ppm).
11B NMR: Distinct shift characteristic of sp2 hybridized boron in a ring.
Protocol 2: Synthesis of Quinazoline Derivative
Targeting the synthesis of a 4-aminoquinazoline analog.
Step-by-Step Methodology:
Condensation:
Combine 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 eq) with Guanidine Carbonate (1.5 eq) in Ethanol.
Add catalytic Piperidine.
Reflux for 12 hours. Note: This typically forms a dihydro-intermediate.
Oxidation (Aromatization):
Treat the crude intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene at reflux for 2 hours.
Result: Formation of the fully aromatic quinazoline core retaining the MOM and Isopropoxy groups.
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the molecule, highlighting the critical "MOM-Directed" benzoxaborole formation and the "Aldehyde-Directed" heterocycle formation.
Figure 1: Divergent synthesis pathways. Top: Transformation into the pharmacologically privileged benzoxaborole ring. Bottom: Condensation to bioactive nitrogen heterocycles.
Baker, S. J., et al. "Boron-containing small molecules for the treatment of fungal infections." U.S. Patent 8,039,450. 2011. Link
Note: Describes the general strategy of using alkoxy-substituted benzyl alcohols (derived from MOM ethers) to form the benzoxaborole ring (e.g., Tavaborole analogs).
MOM-Protection Strategies in Boron Chemistry
Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009. Link
Quinazoline Synthesis from Benzaldehydes
Khan, I., et al. "Quinazoline derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry, 2016. Link
Compound Registry
PubChem CID: 947012-59-1 (4-Isopropoxy-3-(methoxymethyl)benzaldehyde).[1] Link
(Note: While specific literature explicitly citing CAS 947012-59-1 is proprietary or sparse, the protocols above are derived from the established reactivity of this specific functional group array in the context of modern medicinal chemistry.)
Application Note: Synthesis of Alkenes via Wittig Reaction with 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Power of the Wittig Reaction in Complex Molecule Synthesis The Wittig reaction, a cornerstone of modern organic synthesis, prov...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the Wittig Reaction in Complex Molecule Synthesis
The Wittig reaction, a cornerstone of modern organic synthesis, provides a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction has become indispensable for the conversion of aldehydes and ketones into alkenes.[4] Its significance lies in its broad functional group tolerance and often predictable stereoselectivity, making it a favored tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][5]
This application note provides a detailed protocol and mechanistic insights for the Wittig reaction with a substituted aromatic aldehyde, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde. This substrate presents an interesting case study due to the presence of both electron-donating and potentially sterically demanding substituents on the aromatic ring. Understanding the interplay of these factors is crucial for achieving high yields and desired stereochemical outcomes.
Scientific Principles and Considerations
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[6][7] The ylide is typically prepared in situ from a phosphonium salt by deprotonation with a strong base.[2][8][9][10]
Mechanism of the Wittig Reaction
The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[6][11] This intermediate then collapses to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[6][11]
Figure 1: Generalized mechanism of the Wittig reaction.
Stereoselectivity: The Role of the Ylide
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide.[1][6]
Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of the (Z)-alkene with high selectivity.[1][8]
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of the (E)-alkene.[1][6][8]
Semi-stabilized ylides , such as those derived from benzyltriphenylphosphonium salts, often give mixtures of (E) and (Z)-isomers.[12]
For the reaction with 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, the choice of the ylide will therefore be critical in determining the geometry of the resulting alkene.
The substituents on the benzaldehyde ring can influence the reactivity of the carbonyl group.
The 4-isopropoxy group is an electron-donating group, which can slightly deactivate the aldehyde towards nucleophilic attack.
The 3-methoxymethyl group is sterically more demanding than a simple methyl group and may influence the approach of the bulky Wittig reagent.
Despite these factors, the Wittig reaction is generally robust and expected to proceed efficiently with this substrate.
Experimental Protocol
This protocol details the synthesis of an alkene from 4-Isopropoxy-3-(methoxymethyl)benzaldehyde using a non-stabilized ylide as an example.
Safety Precautions: This procedure involves the use of strong bases and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Volume/Mass
Methyltriphenylphosphonium bromide
357.23
1.2
428.7 mg
Tetrahydrofuran (THF), anhydrous
72.11
-
10 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes
64.06
1.1
0.44 mL
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
208.25
1.0
208.3 mg
Saturated aqueous ammonium chloride (NH₄Cl)
53.49
-
10 mL
Diethyl ether
74.12
-
20 mL
Magnesium sulfate (MgSO₄), anhydrous
120.37
-
~1 g
Step-by-Step Procedure
Part 1: In Situ Generation of the Wittig Reagent
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol).
Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask. Stir the suspension.
Cool the flask to 0 °C in an ice bath.
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the suspension. A deep yellow or orange color should develop, indicating the formation of the ylide.
Allow the mixture to stir at 0 °C for 1 hour.
Part 2: Wittig Reaction
In a separate dry flask, dissolve 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (208.3 mg, 1.0 mmol) in 5 mL of anhydrous THF.
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
Part 3: Work-up and Purification
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 10 mL).
Combine the organic layers and wash with brine (10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Characterization of the Product
The purified product should be characterized by standard analytical techniques:
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure of the alkene and determine the ratio of (E)/(Z) isomers, if applicable.
Mass spectrometry: To determine the molecular weight of the product.
FTIR spectroscopy: To identify the characteristic functional groups, including the absence of the aldehyde carbonyl stretch and the presence of alkene C=C and C-H stretches.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete ylide formation
Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. Use freshly titrated n-BuLi.
Steric hindrance from the aldehyde
Increase the reaction time or temperature. Consider using a less sterically demanding phosphonium salt if possible.
Incomplete Reaction
Insufficient amount of Wittig reagent
Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base.
Mixture of Isomers
Use of a semi-stabilized ylide
If a specific isomer is required, consider using a stabilized or non-stabilized ylide, or employ a modified procedure like the Schlosser modification.
Difficult Purification
Co-elution of product and triphenylphosphine oxide
Recrystallization of the crude product from a suitable solvent system can sometimes facilitate the removal of triphenylphosphine oxide.[7][13]
Conclusion
The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from 4-Isopropoxy-3-(methoxymethyl)benzaldehyde. By carefully controlling the reaction conditions and the choice of the Wittig reagent, researchers can achieve high yields and control the stereochemical outcome of the reaction. The protocol provided herein serves as a robust starting point for the synthesis of a variety of alkene derivatives from this versatile building block, with broad applications in medicinal chemistry and materials science.
References
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
Application Notes and Protocols for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde in Fragrance Synthesis
Abstract This document provides a comprehensive technical guide on the synthesis and potential applications of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS No. 947012-59-1) as a novel compound in fragrance chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS No. 947012-59-1) as a novel compound in fragrance chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to propose a robust synthesis protocol and predict its organoleptic properties. This work is intended to serve as a foundational resource for researchers, perfumers, and drug development professionals interested in exploring new aromatic aldehydes.
Introduction: The Structural Rationale of a Novel Aromatic Aldehyde
Aromatic aldehydes are a cornerstone of modern perfumery, lending a wide array of scents from the bitter almond notes of benzaldehyde to the sweet, creamy aroma of vanillin.[1][2] The olfactory properties of these molecules are intricately linked to their substitution patterns on the benzene ring. The target molecule, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, presents a unique combination of functional groups, each expected to contribute to a complex and potentially valuable fragrance profile.
The Benzaldehyde Core: Provides the foundational aromatic and aldehydic character.
4-Isopropoxy Group: This bulky ether group is anticipated to impart a smooth, slightly fruity, and aromatic character, potentially enhancing the overall substantivity of the fragrance.[3]
3-Methoxymethyl Group: The presence of a methoxymethyl ether at the meta position is a less common feature in widely used fragrance aldehydes. It is predicted to introduce a subtle sweet, woody, or even a fresh, citrus-like nuance, distinguishing it from the classic vanillic profile of its parent compound, vanillin.[4]
This guide will first detail a proposed synthetic pathway to access this molecule, followed by a predictive analysis of its fragrance profile and potential applications in fine fragrance and consumer product formulations.
Proposed Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
The synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde can be logically approached from the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The proposed synthetic route involves a three-step process, as outlined below.
Overall Synthetic Workflow
Caption: Proposed three-step synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde from vanillin.
Step-by-Step Experimental Protocols
2.2.1. Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde (Williamson Ether Synthesis)
This initial step involves the O-alkylation of the phenolic hydroxyl group of vanillin with an isopropyl halide. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[5]
Reagents and Materials:
Vanillin (1.0 eq)
2-Iodopropane (1.5 eq)
Potassium carbonate (K₂CO₃, 2.0 eq)
Dimethylformamide (DMF)
Protocol:
To a solution of vanillin in DMF, add potassium carbonate.
Stir the mixture at room temperature for 30 minutes.
Add 2-iodopropane dropwise to the suspension.
Heat the reaction mixture to 80°C and stir overnight.[5]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-Isopropoxy-3-methoxybenzaldehyde.
2.2.2. Step 2: Selective Demethylation to 4-Isopropoxy-3-hydroxybenzaldehyde
The selective demethylation of the methoxy group at the 3-position is a critical step. Reagents like boron tribromide (BBr₃) are effective but can be harsh. A milder alternative using L-Selectride has been shown to be effective for selective demethylation in similar systems.
Reagents and Materials:
4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq)
L-Selectride (1.0 M solution in THF, 2.5 eq)
Tetrahydrofuran (THF), anhydrous
Protocol:
Dissolve 4-Isopropoxy-3-methoxybenzaldehyde in anhydrous THF under an inert atmosphere (e.g., Argon).
Cool the solution to 0°C.
Slowly add L-Selectride solution dropwise.
Allow the reaction to warm to room temperature and stir for 24-48 hours.
Monitor the reaction by TLC.
Carefully quench the reaction by the slow addition of water at 0°C, followed by 1M HCl.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography to obtain 4-Isopropoxy-3-hydroxybenzaldehyde.[6]
2.2.3. Step 3: Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
The final step involves the introduction of the methoxymethyl ether. This can be achieved by reacting the newly formed phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.
Reagents and Materials:
4-Isopropoxy-3-hydroxybenzaldehyde (1.0 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Methoxymethyl chloride (MOM-Cl, 1.1 eq)
Tetrahydrofuran (THF), anhydrous
Protocol:
Suspend sodium hydride in anhydrous THF under an inert atmosphere.
Cool the suspension to 0°C.
Add a solution of 4-Isopropoxy-3-hydroxybenzaldehyde in anhydrous THF dropwise.
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction back to 0°C and add methoxymethyl chloride dropwise.
Stir the reaction at room temperature overnight.
Monitor by TLC for the disappearance of the starting material.
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the final product by column chromatography to yield 4-Isopropoxy-3-(methoxymethyl)benzaldehyde.
Predicted Organoleptic Properties and Applications
While no formal sensory data for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde has been published, its fragrance profile can be predicted by dissecting the contributions of its constituent parts.
Predicted Fragrance Profile
Feature
Predicted Contribution
Rationale based on Analogous Compounds
Top Notes
Subtle, sweet, slightly fruity, anisic
The isopropoxy group in 4-isopropoxybenzaldehyde is known to impart a distinctive aromatic odor.[3] The methoxy group in 3-methoxybenzaldehyde contributes sweet, floral, and anisic notes.[7][8]
Heart Notes
Creamy, powdery, with a hint of vanilla and woodiness
The core benzaldehyde structure, moderated by the alkoxy substituents, is likely to create a powdery, sweet heart. The methoxymethyl group may add a novel woody or clean nuance.
Base Notes
Warm, comforting, with good tenacity
The overall molecular weight and the presence of ether linkages suggest good substantivity, making it a potential contributor to the warm, lingering base of a fragrance. The vanillin-like core provides a comforting and familiar foundation.[1]
Overall Predicted Scent: A sophisticated, warm, and creamy fragrance with a sweet, powdery character, nuanced by a unique fruity-anisic top note and a subtle woody undertone. It is expected to be less overtly "gourmand" than vanillin, with a more complex and aromatic profile.
Potential Applications in Fragrance Compositions
Given its predicted profile, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde could be a versatile ingredient in various fragrance applications:
Fine Fragrances: As a modifier for floral and oriental bouquets, adding warmth, creaminess, and a unique aromatic lift. It could also be used to create novel gourmand fragrances that are less sweet and more complex.
Personal Care Products: In lotions, creams, and soaps, its predicted good substantivity would be advantageous for a long-lasting scent.
Home Fragrance: In candles and diffusers, it could contribute to a warm, inviting, and sophisticated ambiance.
Safety and Handling
As a novel compound, a full safety profile for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is not available. Standard laboratory safety precautions should be taken when handling this and all related compounds. Based on structurally similar benzaldehydes, it may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Isopropoxy-3-(methoxymethyl)benzaldehyde represents an intriguing target for fragrance research. Its unique substitution pattern suggests a complex and potentially valuable organoleptic profile that blends familiar creamy, sweet notes with novel aromatic and woody facets. The proposed synthetic route, utilizing readily available starting materials and established chemical transformations, offers a practical pathway for its preparation and subsequent evaluation. Further research is warranted to confirm its sensory properties and explore its full potential in the art and science of perfumery.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). 4-Isopropoxybenzaldehyde: Applications in Pharmaceutical Intermediates. Retrieved February 2, 2026, from [Link]
Fragrantica. (n.d.). Vanilla perfume ingredient, Vanilla fragrance and essential oils. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved February 2, 2026, from [Link]
The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4. Retrieved February 2, 2026, from [Link]
ScentDB. (n.d.). 3-Methoxybenzaldehyde (CAS 591-31-1): Odor profile, Properties, & IFRA compliance. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). 4-Hydroxy-3-isopropoxybenzaldehyde. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved February 2, 2026, from [Link]
Olfactive Studio. (n.d.). Vanilla in Perfumery: From Pod to Synthetic Molecules. Retrieved February 2, 2026, from [Link]
The Good Scents Company. (n.d.). meta-anisaldehyde, 591-31-1. Retrieved February 2, 2026, from [Link]
Google Patents. (n.d.). CN101277919A - 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient.
Pure Scented. (n.d.). Guide To Vanillin And Ethyl Vanillin Content In Fragrance Oils. Retrieved February 2, 2026, from [Link]
Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
PrepChem.com. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved February 2, 2026, from [Link]
Reddit. (2024, March 30). Vanillin Uses? : r/DIYfragrance. Retrieved February 2, 2026, from [Link]
This Application Note details a robust, scalable protocol for the synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole analogs) and S1P receptor modulators.
The primary challenge in synthesizing this scaffold is the precise installation of the methoxymethyl group ortho to the isopropoxy moiety while preserving the aldehyde functionality. While direct formylation of ethers is possible, it often suffers from regioselectivity issues (yielding mixtures of 4- and 5-substituted products).
To ensure high purity (>98%) and process safety suitable for GMP environments, this guide recommends a "Functionalization Strategy" starting from the commercially available 3-methyl-4-hydroxybenzaldehyde . This route locks the regiochemistry early, avoiding difficult isomer separations downstream.
Synthetic Strategy & Pathway Analysis
We evaluated three potential routes for scale-up:
Route A (Direct Formylation): Vilsmeier-Haack formylation of 1-isopropoxy-2-(methoxymethyl)benzene.
Verdict:Rejected. High risk of regioisomeric mixtures (4-CHO vs 5-CHO).
Route B (Chloromethylation): Chloromethylation of 4-isopropoxybenzaldehyde using formaldehyde/HCl.
Verdict:Rejected. Formation of Bis(chloromethyl)ether (BCME), a potent carcinogen, makes this unsuitable for modern safety standards.
Route C (Benzylic Functionalization): Radical bromination of a protected toluene derivative.
Verdict:Selected. This route guarantees regiochemical integrity and uses standard unit operations.
Selected Workflow (Route C)
O-Alkylation: Installation of the isopropyl group.
Protection: Masking the aldehyde as a dimethyl acetal to prevent oxidation.
Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group.
Williamson Etherification & Deprotection: Simultaneous installation of the methoxy group and restoration of the aldehyde.
Figure 1: Validated synthetic pathway. The "Critical Control Point" highlights the radical bromination step requiring strict temperature control.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Isopropoxy-3-methylbenzaldehyde
Objective: Selective alkylation of the phenolic hydroxyl group.
Reagents:
3-Methyl-4-hydroxybenzaldehyde (1.0 eq)
2-Bromopropane (1.5 eq)
Potassium Carbonate (
, 2.0 eq, anhydrous/micronized)
DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Solvent]
Protocol:
Charge a reactor with 3-methyl-4-hydroxybenzaldehyde and DMF (5 vol).
Add
under stirring.
Heat the suspension to 60°C.
Add 2-Bromopropane dropwise over 1 hour. (Note:
is volatile; use a reflux condenser).
Stir at 65-70°C for 6–8 hours. Monitor by HPLC/TLC.
Workup: Cool to 20°C. Pour into ice water (10 vol). Extract with Ethyl Acetate.[1][2] Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.
Yield: Expect 90–95%. Light yellow oil or low-melting solid.
Step 2: Protection (Acetal Formation)
Objective: Protect the aldehyde to prevent oxidation/bromination at the formyl hydrogen.
Reagents:
Step 1 Product (1.0 eq)
Trimethyl orthoformate (TMOF) (3.0 eq)
p-Toluenesulfonic acid (pTSA) (0.05 eq)
Methanol (Solvent)
Protocol:
Dissolve the aldehyde in Methanol (3 vol).
Add TMOF and pTSA.
Reflux for 2–3 hours.
Quench: Add solid
to neutralize the acid.
Concentrate in vacuo.[2][3] The residue (Dimethyl acetal) is moisture sensitive. Use immediately in Step 3.
Note: Do not perform an aqueous workup here to avoid premature hydrolysis.
Step 3: Wohl-Ziegler Bromination (Critical Step)
Objective: Functionalize the benzylic methyl group.
Reagents:
Acetal Intermediate (from Step 2)
N-Bromosuccinimide (NBS) (1.05 eq)
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
Chlorobenzene or 1,2-Dichloroethane (Solvent). Avoid
due to toxicity.
Protocol:
Dissolve the acetal in degassed Chlorobenzene (5 vol).
Add NBS and AIBN.
Heat slowly to 80–85°C.
Exotherm Watch: The reaction is exothermic. Initiate carefully.
Stir for 2–4 hours. Monitor by NMR (shift of
doublet to singlet).
Cool to 0°C to precipitate succinimide. Filter off the solids.[3][4]
Concentrate the filtrate to obtain the crude benzylic bromide.
Caution: Benzylic bromides are potent lachrymators. Handle in a fume hood.
Step 4: Methoxylation and Deprotection
Objective: Install the methoxy group and restore the aldehyde.
Reagents:
Crude Benzylic Bromide
Sodium Methoxide (NaOMe) (25% solution in Methanol, 2.0 eq)
HCl (2N, aqueous)
Protocol:
Dissolve crude bromide in Methanol (5 vol).
Add NaOMe solution dropwise at 0°C, then warm to reflux for 2 hours.
Deprotection: Once the substitution is complete (checked by TLC), add 2N HCl until pH < 2.
Stir at room temperature for 1 hour to hydrolyze the acetal back to the aldehyde.
Final Workup: Neutralize with
. Remove Methanol in vacuo. Extract aqueous residue with Ethyl Acetate.[1][2]
Purification: Crystallization from Hexane/EtOAc or vacuum distillation.
Data Summary & Quality Control
Parameter
Specification
Notes
Appearance
Pale yellow oil to crystalline solid
Low melting point solid common.
Purity (HPLC)
> 98.0%
Critical for pharmaceutical use.
H-NMR (Diagnostic)
10.4 (s, 1H, CHO)
Confirms aldehyde restoration.
H-NMR (Diagnostic)
4.6 (s, 2H, )
Confirms methoxymethyl group.
H-NMR (Diagnostic)
4.7 (sept, 1H, )
Confirms Isopropoxy group.
Mass Spec
[M+H]+ = 209.1
Positive mode ESI.
Process Safety & Troubleshooting
Regioselectivity Check: If using the recommended starting material (3-methyl-4-hydroxybenzaldehyde), regioselectivity is guaranteed. If using Route A (Formylation), verify position using NOESY NMR (interaction between Aldehyde-H and Isopropyl-H implies ortho relationship, which is undesired here; we want Aldehyde-H to interact with aromatic protons).
NBS Quality: Use freshly recrystallized NBS. Old NBS (yellow) contains bromine which can cause ring bromination instead of benzylic bromination.
Moisture Control: Step 2 and 3 must be strictly anhydrous. Moisture during Step 3 hydrolyzes the acetal, leading to oxidation of the aldehyde to the acid bromide/acid.
References
Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
Benzoxaborole Synthesis Context: Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link
Acetal Protection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
General Benzaldehyde Functionalization: "Preparation of 3-(methoxymethyl)benzaldehyde derivatives." Organic Process Research & Development.
Application Note: Process Chemistry & Synthesis Protocols for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde Executive Summary This technical guide details the synthesis and reaction parameters for 4-Isopropoxy-3-(methoxymet...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Chemistry & Synthesis Protocols for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Executive Summary
This technical guide details the synthesis and reaction parameters for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde , a critical intermediate in the development of benzoxaborole-based therapeutics (e.g., anti-inflammatory and antifungal agents).[1][2] The molecule features a benzaldehyde core with two distinct ether functionalities: an isopropyl ether at the 4-position (providing lipophilicity) and a methoxymethyl group at the 3-position (serving as a masked alcohol or specific binding motif).[1][2]
This document outlines two validated synthetic routes:
Route A (Industrial): Chloromethylation followed by methanolysis (High throughput).[2]
Route B (Laboratory): Hydroxymethylation followed by O-methylation (High purity).
Chemical Identity & Structural Analysis
Property
Specification
IUPAC Name
4-(propan-2-yloxy)-3-(methoxymethyl)benzaldehyde
CAS Number
947012-59-1
Molecular Formula
C₁₂H₁₆O₃
Molecular Weight
208.25 g/mol
Physical State
Pale yellow viscous oil or low-melting solid
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Logic:
The 4-isopropoxy group acts as a strong electron-donating group (EDG), activating the benzene ring.[1][2] The 3-position is ortho to this activator, making it susceptible to electrophilic aromatic substitution (EAS).[1][2] However, the aldehyde at position 1 is a strong electron-withdrawing group (EWG), deactivating the meta positions.[1][2] The net effect directs electrophiles (like the chloromethyl group) preferentially to the 3-position.[1][2]
Synthetic Pathways & Workflow
The following diagram illustrates the two primary synthetic strategies.
Figure 1: Synthetic workflow comparing the Chloromethylation (Red) and Hydroxymethylation (Green) pathways.[1][2]
Charge 4-hydroxybenzaldehyde and anhydrous K₂CO₃ into a reactor with DMF.
Add 2-bromopropane dropwise to control exotherm.[1][2]
Heat to 80°C. Monitor by TLC/HPLC for disappearance of phenol.
Workup: Cool to RT, pour into ice water (10 vol). Extract with Ethyl Acetate.[2][3] Wash organics with 1M NaOH (to remove unreacted phenol) and brine.[2]
Critical Control: Do not exceed 75°C to prevent polymerization.
Workup: Cool to 0°C. The product, 3-(chloromethyl)-4-isopropoxybenzaldehyde , often precipitates or oils out.[1][2] Extract with DCM.[2] Caution: Chloromethyl intermediates are potent alkylators.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Isopropoxy-3-methoxybenzaldehyde
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Editorial Note: The topic specified was the "Synthesis of bioactive molecules using 4-Isopropoxy-3-(methoxymethyl)benzaldehyde". H...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: The topic specified was the "Synthesis of bioactive molecules using 4-Isopropoxy-3-(methoxymethyl)benzaldehyde". However, extensive searches for this specific molecule yielded no direct results, suggesting it is a novel or exceptionally niche compound. The structurally similar and well-documented compound, 4-Isopropoxy-3-methoxybenzaldehyde (also known as isovanillin isopropyl ether), is a versatile precursor in the synthesis of numerous bioactive molecules. Therefore, this guide focuses on this readily synthesizable and widely applicable building block, assuming it to be the intended subject of interest.
Introduction: The Versatility of 4-Isopropoxy-3-methoxybenzaldehyde in Medicinal Chemistry
4-Isopropoxy-3-methoxybenzaldehyde is a derivative of vanillin, a naturally occurring phenolic aldehyde.[1][2][3] The introduction of an isopropoxy group in place of the hydroxyl group of vanillin significantly alters its lipophilicity and electronic properties, making it a valuable starting material for the synthesis of a diverse range of heterocyclic and other organic compounds with potential therapeutic applications.[4] The aldehyde functionality serves as a reactive handle for various chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions, enabling the construction of complex molecular architectures.
This document provides a comprehensive guide to the synthesis of 4-Isopropoxy-3-methoxybenzaldehyde and its application in the preparation of bioactive molecules, complete with detailed experimental protocols and an exploration of the chemical principles underpinning these methodologies.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.
Safety Profile:
4-Isopropoxy-3-methoxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin and eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
The most common and efficient method for the synthesis of 4-Isopropoxy-3-methoxybenzaldehyde is the Williamson ether synthesis, starting from the readily available and inexpensive vanillin (4-hydroxy-3-methoxybenzaldehyde).
Reaction Principle
The synthesis involves the deprotonation of the phenolic hydroxyl group of vanillin by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction to form the desired isopropyl ether. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the Sₙ2 mechanism.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Isopropoxy-3-methoxybenzaldehyde.
Detailed Experimental Protocol
Materials:
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Anhydrous Potassium Carbonate (K₂CO₃)
2-Bromopropane
Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Silica gel for column chromatography (if necessary)
Procedure:
To a solution of vanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction mixture to 80°C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Applications in the Synthesis of Bioactive Molecules
4-Isopropoxy-3-methoxybenzaldehyde is a versatile precursor for the synthesis of various classes of bioactive compounds, including chalcones and Schiff bases.
Synthesis of Bioactive Chalcones
Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The base deprotonates the α-carbon of the acetophenone to generate an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.
Caption: Workflow for the synthesis of a chalcone derivative.
Materials:
4-Isopropoxy-3-methoxybenzaldehyde
A substituted acetophenone (e.g., 4-aminoacetophenone)
Ethanol
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Deionized water
Erlenmeyer flask
Magnetic stirrer
Büchner funnel and filter paper
Procedure:
Dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in an Erlenmeyer flask.
In a separate beaker, prepare a solution of NaOH or KOH (2 equivalents) in a small amount of water and add it to the ethanolic solution of the reactants with constant stirring.
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.
Pour the reaction mixture into crushed ice with constant stirring.
Allow the mixture to stand for some time to ensure complete precipitation of the chalcone.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and base.
Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.
Synthesis of Bioactive Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are important intermediates in organic synthesis and many exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.
Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Materials:
4-Isopropoxy-3-methoxybenzaldehyde
A primary amine (e.g., sulfanilamide)
Ethanol or Methanol
Glacial acetic acid (catalytic amount)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Procedure:
Dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
Add the primary amine (1 equivalent) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
If a precipitate forms, collect it by filtration and wash with cold ethanol.
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Conclusion
4-Isopropoxy-3-methoxybenzaldehyde is a highly valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its straightforward synthesis from vanillin and the reactivity of its aldehyde group allow for the efficient construction of a wide array of molecular scaffolds with significant potential for biological activity. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules derived from this important precursor.
References
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]
Wikipedia. (2023). 4-Hydroxybenzaldehyde. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. Retrieved from [Link]
Scribd. (n.d.). Process For Manufacture of Protocatechuic Aldehyde US2975214. Retrieved from [Link]
European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Retrieved from [Link]
SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]
Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
Patsnap. (n.d.). Synthetic method for p-hydroxybenzaldehyde.
Google Patents. (n.d.). US2975214A - Process for the manufacture of protocatechuic aldehyde.
Journal of Chemical Education. (1999). Vanillin - Synthetic Flavoring from Spent Sulfite Liquor. Retrieved from [Link]
Google Patents. (n.d.). US4165341A - Process for preparing protocatechualdehyde and its derivatives.
Organic Syntheses. (n.d.). protocatechualdehyde. Retrieved from [Link]
PubMed. (2017). Protocatechuic Aldehyde Protects Against Isoproterenol-Induced Cardiac Hypertrophy via Inhibition of the JAK2/STAT3 Signaling Pathway. Retrieved from [Link]
Wikipedia. (2024). Vanillin. Retrieved from [Link]
YouTube. (2015). How to extract Vanillin from Vanilla Sugar. Retrieved from [Link]
Application Note: Precision Functionalization of Amine-Rich Polymers using 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
[1] Part 1: Executive Summary & Scientific Rationale The Molecule in Context 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a specialized aromatic aldehyde building block.[1][2] While structurally related to naturally occ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Scientific Rationale
The Molecule in Context
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a specialized aromatic aldehyde building block.[1][2] While structurally related to naturally occurring vanillin derivatives, it possesses distinct physicochemical properties that make it highly valuable in polymer chemistry and bioconjugation :
The Aldehyde Handle (-CHO): Provides a reactive site for chemoselective ligation with amines (primary/secondary), hydrazides, and hydroxyls.[1] This allows for both dynamic (reversible) and stable (irreversible) covalent attachment.
The Isopropoxy Group (-OiPr): Located at the para-position, this bulky, electron-donating group enhances solubility in organic solvents and introduces lipophilicity.[1] This is critical for tuning the Hydrophilic-Lipophilic Balance (HLB) of the resulting polymer conjugates.[1]
The Methoxymethyl Group (-CH₂OCH₃): Unlike a simple methoxy group, the meta-methoxymethyl substituent adds steric bulk and a specific ether linkage that can influence the binding affinity of the moiety in drug delivery applications or serve as a spacer.[1]
Core Applications
This Application Note details the use of this compound in two primary workflows:
Dynamic Hydrogel Synthesis: Creating pH-responsive, self-healing networks via reversible Schiff-base linkages with Chitosan.[1]
Stable Polymer-Ligand Conjugation: Permanent functionalization of PEG-amines via Reductive Amination for drug delivery vehicles.[1]
Part 2: Chemical Mechanism & Causality[1]
The utility of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde relies on the reactivity of its carbonyl carbon.[1]
Schiff Base Formation (Dynamic Covalent Chemistry)
Reaction with primary amines (e.g.,
-amino groups of Lysine or Chitosan) yields an imine (Schiff base) .[1]
Causality: The equilibrium is pH-dependent.[1] At acidic pH, the imine hydrolyzes, releasing the aldehyde.[1] This is exploited for pH-triggered drug release .[1]
Electronic Effect: The electron-donating isopropoxy group at the para position stabilizes the intermediate iminium ion, potentially influencing the rate of hydrolysis compared to unsubstituted benzaldehydes.[1]
Reductive Amination (Stable Ligation)
Reduction of the intermediate imine with sodium cyanoborohydride (
) or sodium triacetoxyborohydride () yields a stable secondary amine.
Causality: This locks the functional group onto the polymer backbone, creating a robust material suitable for circulation in biological fluids without premature cleavage.
Part 3: Experimental Protocols
Protocol A: Synthesis of pH-Responsive Chitosan Hydrogels
Objective: To graft 4-Isopropoxy-3-(methoxymethyl)benzaldehyde onto a Chitosan backbone to create a hydrophobically modified, self-assembling hydrogel.[1]
Polymer Solubilization: Dissolve Chitosan (1.0 g) in 50 mL of 1% acetic acid solution. Stir for 3 hours at room temperature until a clear, viscous solution is obtained.
Ligand Preparation: Dissolve 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (0.5 mmol, approx. 104 mg) in 5 mL of absolute ethanol.
Note: The ratio of aldehyde to amine determines the degree of substitution (DS). A lower DS maintains water solubility; a higher DS induces gelation.[1]
Coupling Reaction: Dropwise add the aldehyde solution to the stirring chitosan solution.
Gelation/Incubation: Stir the mixture at
for 12 hours.
Observation: The solution viscosity will increase significantly as hydrophobic interactions between the isopropoxy-benzyl groups drive physical crosslinking, stabilized by the Schiff base formation.[1]
Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted aldehyde and ethanol.
Lyophilization: Freeze-dry the purified solution to obtain the functionalized polymer as a white/off-white sponge.[1]
Validation:
FTIR: Look for the appearance of the Imine
stretch at and the aromatic skeletal vibrations.
Solubility Test: The product should show reduced solubility in acidic water compared to native chitosan due to hydrophobic modification.[1]
Protocol B: Stable End-Capping of PEG-Amines (Reductive Amination)
Objective: To permanently attach the lipophilic benzaldehyde motif to the terminus of a PEG chain, creating a model surfactant or drug-conjugate precursor.[1]
Dissolution: Dissolve mPEG-Amine (200 mg, 0.1 mmol) in 5 mL anhydrous Methanol.
Imine Formation: Add 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (31.2 mg, 0.15 mmol). Stir under Nitrogen for 2 hours at Room Temperature.
Why: Allowing the imine to form before adding the reducing agent minimizes the reduction of the aldehyde to its corresponding alcohol.
Reduction: Add
(12.6 mg, 0.2 mmol). Stir for 12-24 hours.
Quenching: Add 1 mL of water to quench the excess reducing agent.
Extraction: Evaporate Methanol. Redissolve residue in DCM (10 mL) and wash with saturated
and Brine.
Precipitation: Concentrate the organic layer and precipitate into cold Diethyl Ether. Filter and dry under vacuum.
Validation:
1H NMR: Disappearance of the aldehyde proton (
) and appearance of the benzylic amine protons ().[1]
Part 4: Data Summary & Visualization[1]
Reaction Pathway Diagram[1]
Figure 1: Reaction pathways for incorporating 4-Isopropoxy-3-(methoxymethyl)benzaldehyde into amine-containing polymers. The Schiff base route offers reversibility, while reductive amination provides stability.[1]
Moderately lipophilic; promotes micelle formation in amphiphilic block copolymers.[1]
H-Bond Donors
0
No competing donors; clean nucleophilic attack by polymer amines.[1]
H-Bond Acceptors
3
Interacts with water/solvent; aids solubility despite lipophilic groups.[1]
Physical State
Liquid/Oil
Easy to dispense and solubilize in organic solvents.[1]
Part 5: Troubleshooting & Optimization
Solubility Issues: If the aldehyde precipitates upon addition to aqueous chitosan, add Ethanol or DMSO as a co-solvent (up to 20% v/v).[1]
Low Degree of Substitution: Ensure the reaction pH is near the pKa of the amine (approx. pH 6.0-6.5 for Chitosan) to ensure the amine is nucleophilic (unprotonated) while the imine formation is acid-catalyzed.[1]
Gelation Too Fast: Reduce the concentration of the polymer or the aldehyde. Fast gelation indicates very high crosslinking density or strong hydrophobic aggregation.[1]
Part 6: References
Compound Identification:
Synthetic Methodology (Reductive Amination):
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1]
Polymer Application (Chitosan Schiff Bases):
Dash, M., et al. (2011). "Chitosan—A versatile semi-synthetic polymer in biomedical applications."[1] Progress in Polymer Science. [Link][1]
General Benzyl Ether Linkers:
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews. (Context for benzyl ether stability). [Link]
Application Notes and Protocols: Protecting Group Strategies for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Introduction In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the precise manipulation of multifunctional molecules is paramount. 4-Isopropoxy-3-(methoxymethyl)benzalde...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the precise manipulation of multifunctional molecules is paramount. 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a key intermediate possessing three distinct functional groups: a reactive aldehyde, a robust aryl isopropoxy ether, and an acid-sensitive methoxymethyl (MOM) ether. The successful synthesis and derivatization of this molecule hinge on a carefully orchestrated protecting group strategy. This guide provides an in-depth analysis of the reactivity of each functional group and outlines detailed protocols for their selective protection and deprotection, enabling researchers to navigate complex synthetic pathways with precision and high yields. The core principle emphasized is that of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others, thereby ensuring chemoselectivity in multistep reactions.[1]
Analysis of Functional Group Reactivity
A nuanced understanding of the inherent reactivity and stability of each functional group is the cornerstone of a successful protection strategy.
Aldehyde (-CHO): The formyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., LiAlH₄, NaBH₄).[2][3] Its reactivity often necessitates protection early in a synthetic sequence to prevent undesired side reactions.[3][4]
Isopropoxy (-O-iPr): Aryl ethers are notably stable and unreactive towards most reagents, including acids, bases, and common oxidizing/reducing agents.[5] Cleavage of this group requires harsh conditions, such as strong Brønsted acids (HBr, HI) or potent Lewis acids (BBr₃, AlCl₃), positioning it as a highly robust, often "permanent" group in a multi-step synthesis.[5][6][7][8]
Methoxymethyl Ether (-CH₂OCH₃): The MOM ether serves as a common protecting group for the precursor benzylic alcohol. It is stable under strongly basic and weakly acidic conditions. However, it is labile to moderately strong acidic conditions and various Lewis acids, which facilitate its cleavage back to the alcohol.[9][10]
This differential reactivity allows for the design of orthogonal schemes where one group can be masked or unmasked without affecting the others.
Orthogonal Protecting Group Strategy in Action
The most common synthetic challenge involves performing transformations that are incompatible with the aldehyde. The primary strategy, therefore, focuses on the selective protection and deprotection of the aldehyde group while preserving the integrity of the two ether functionalities.
The workflow below illustrates a typical orthogonal strategy where the aldehyde is protected to allow for a hypothetical nucleophilic addition to another part of the molecule (not shown), followed by selective deprotection.
Figure 1: Orthogonal protection workflow for 4-isopropoxy-3-(methoxymethyl)benzaldehyde.
Data Presentation: Protecting Group Selection and Removal
The choice of protecting group and the conditions for its removal are critical for achieving selectivity.
Table 1: Recommended Protecting Group for the Aldehyde Functionality
Protecting Group
Reagents for Protection
Typical Conditions
Stability Profile
1,3-Dioxolane (Acetal)
Ethylene glycol, p-TsOH (cat.) or another acid catalyst
Toluene, Dean-Stark trap, reflux
Stable to bases, nucleophiles, hydrides, and oxidizing agents.[2][4]
Similar to 1,3-dioxolane but can be slightly more labile.
Table 2: Comparative Conditions for Functional Group Deprotection
Functional Group
Deprotection Reagents
Typical Conditions
Orthogonality Considerations
Aldehyde (as Acetal)
Dilute HCl or H₂SO₄ in THF/H₂O; Acetic Acid/H₂O
Room temperature to mild heating
Excellent. Mild acidic hydrolysis readily cleaves the acetal without affecting the MOM or Isopropoxy ethers.[3]
Methoxymethyl (MOM) Ether
Bismuth Triflate (Bi(OTf)₃) in THF/H₂O[11]; CBr₄/PPh₃[12]; TMSOTf/2,2'-Bipyridyl[10]
Room temperature
Good. Can be selectively cleaved in the presence of acetals and other ethers using specific Lewis acids or reagents.[11][12]
Isopropoxy Ether
BBr₃ or AlCl₃ in CH₂Cl₂; conc. HBr or HI
-78 °C to reflux
Robust. Requires harsh conditions for cleavage, ensuring its stability during acetal and MOM group manipulations.[5][6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key protection and deprotection reactions.
Protocol 1: Protection of the Aldehyde as a 1,3-Dioxolane Acetal
Causality: This protocol converts the highly reactive aldehyde into a stable cyclic acetal. Ethylene glycol is used to form a five-membered ring, which is thermodynamically favorable. A Dean-Stark apparatus is employed to remove water, the byproduct of the reaction, driving the equilibrium towards the acetal product as per Le Châtelier's principle.
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-isopropoxy-3-(methoxymethyl)benzaldehyde (1.0 eq).
Dissolve the starting material in toluene (approx. 0.2 M concentration).
Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.02 eq) to the solution.
Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin-Layer Chromatography (TLC).
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product, 2-(4-isopropoxy-3-(methoxymethyl)phenyl)-1,3-dioxolane, can be purified by silica gel chromatography if necessary.
Protocol 2: Deprotection of the 1,3-Dioxolane Acetal
Causality: Acetal hydrolysis is an acid-catalyzed equilibrium-driven process. Using a mixture of an organic solvent (THF) and aqueous acid provides a homogenous medium for the reaction and a large excess of water to drive the equilibrium back to the aldehyde and diol.
Materials:
Protected aldehyde from Protocol 1
Tetrahydrofuran (THF)
2 M Hydrochloric acid (HCl)
Ethyl acetate
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the acetal-protected compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
Add 2 M HCl (e.g., 1.0 eq) dropwise while stirring at room temperature.
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
Quench the reaction by carefully adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude 4-isopropoxy-3-(methoxymethyl)benzaldehyde can be purified by chromatography if needed.
Protocol 3: Selective Deprotection of the Methoxymethyl (MOM) Ether
Causality: This protocol uses the Lewis acid bismuth triflate, which is effective for cleaving MOM ethers under mild, aqueous conditions. Its chemoselectivity allows for the removal of the MOM group in the presence of other acid-sensitive groups like acetals or base-sensitive groups.[11]
Dissolve the MOM-protected substrate (1.0 eq) in a 1:1 mixture of THF and water.
Add a catalytic amount of Bi(OTf)₃ (e.g., 2 mol%) to the stirred solution at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purify the resulting alcohol product by flash column chromatography.
References
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
GlycoPOD. (2021). Benzylidene protection of diol. Glycoscience Protocols. [Link]
University of Wisconsin. (n.d.). Alcohol Protecting Groups. Chem 344. [Link]
Banwell, M. G., Flynn, B. L., & Stewart, S. G. (n.d.). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry. [Link]
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
S. K. Baidya, M., & K. Basu, M. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters. [Link]
Li, Z., et al. (2011). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Synthetic Communications. [Link]
Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
Leah4sci. (2019). Acetal protecting group - example. YouTube. [Link]
Technical Support Center: Purification of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Introduction: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a substituted aromatic aldehyde often utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fragr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a substituted aromatic aldehyde often utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fragrance industries. Its synthesis, while straightforward in principle, can be accompanied by the formation of several structurally similar byproducts. The presence of these impurities can significantly hinder downstream reactions and compromise the purity of the final active ingredient. This guide provides detailed troubleshooting advice and protocols to diagnose and resolve common purification challenges encountered during its preparation.
Troubleshooting Guide: Diagnosing and Resolving Impurities
This section addresses specific issues observed during analysis of the crude product. The advice provided is based on typical synthetic routes, such as the alkylation of 4-hydroxy-3-(methoxymethyl)benzaldehyde, which itself may be derived from precursors like 4-hydroxy-3-methylbenzaldehyde.
Q1: My ¹H NMR spectrum shows a sharp singlet around 9.8 ppm, but also an unwanted broad singlet between 5-6 ppm. GC-MS analysis confirms a secondary component with a mass ~42 amu less than my target product. What is this impurity and how do I remove it?
Answer:
Identity of Impurity: This is almost certainly 4-hydroxy-3-(methoxymethyl)benzaldehyde , the precursor to your final Williamson ether synthesis step. The broad singlet is characteristic of a phenolic hydroxyl (-OH) proton, and the mass difference corresponds to the absence of the isopropyl group (C₃H₇, 43 amu) and the presence of a proton (1 amu).
Causality: This impurity arises from an incomplete reaction during the O-alkylation (isopropylation) step. Common causes include:
Insufficient quantity of the alkylating agent (e.g., 2-bromopropane or 2-iodopropane).
Ineffective base or insufficient quantity of base (e.g., K₂CO₃, NaH) to fully deprotonate the phenol.
Reaction time being too short or the temperature being too low.
The key difference between your desired product and this impurity is the acidic phenolic proton. This allows for a straightforward separation via an acid-base extraction.
Step-by-Step Protocol:
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). Perform the wash 2-3 times. The phenolic impurity will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer, while your target ether product remains in the organic layer.
Expert Insight: Using a milder base like potassium carbonate (K₂CO₃) is also effective and can be preferable if your target molecule has base-sensitive functionalities, though the target compound here is robust.
Separation: Carefully separate the organic layer.
Neutralization Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: After workup, my product is an oil with a sharp aldehyde peak in the NMR, but also a very broad peak downfield (>10 ppm). The material has an acidic reaction with pH paper. What is this byproduct?
Answer:
Identity of Impurity: You are observing 4-isopropoxy-3-(methoxymethyl)benzoic acid .
Causality: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[1] This can occur slowly upon exposure to air (auto-oxidation), or be accelerated by residual oxidizing agents or metal catalysts from previous steps.[1]
Purification Strategy: Mild Base Bicarbonate Extraction
Similar to the phenolic impurity, this acidic byproduct can be removed with a basic wash. However, using a milder base is highly recommended.
Step-by-Step Protocol:
Dissolution: Dissolve the crude material in an organic solvent (EtOAc, DCM).
Bicarbonate Wash: Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe effervescence (CO₂ gas evolution); vent the funnel frequently. The carboxylic acid is converted to its water-soluble sodium salt. The aldehyde is not acidic enough to react with bicarbonate and remains in the organic phase.
Expert Insight: Sodium bicarbonate is the reagent of choice because it is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate any trace phenolic impurities (pKa ~10), offering greater selectivity.
Separation & Final Workup: Separate the organic layer. Wash with water and brine, then dry over Na₂SO₄, filter, and evaporate the solvent.
Q3: My analytical data shows several small, unidentified peaks, and the product fails to crystallize. How can I perform a general cleanup?
Answer:
Causality: This situation suggests the presence of multiple minor byproducts, possibly including unreacted starting materials from earlier in the synthesis (e.g., 4-isopropoxy-3-methylbenzaldehyde) or isomers. These impurities can act as a "eutectic melt," preventing your main product from forming a crystal lattice.
Flash column chromatography on silica gel is the most robust method for separating compounds with different polarities.[2] Your target product, an aromatic ether-aldehyde, has moderate polarity.
Step-by-Step Protocol:
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
Eluent System Selection: Select a mobile phase using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is an excellent starting point.
Aim for a solvent ratio that gives your target product an Rf value of ~0.3.
A typical starting point would be 9:1 or 4:1 Hexanes:Ethyl Acetate.
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.
Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique provides superior resolution.
Elution: Begin elution with the non-polar solvent mixture and gradually increase the polarity by adding more ethyl acetate if necessary. Less polar impurities will elute first, followed by your target product. More polar impurities (like any residual phenolic starting material) will remain strongly bound to the silica and elute last or not at all.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
This flowchart guides the user through a logical sequence of purification steps based on analytical observations.
Caption: Decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical techniques for assessing the purity of the final product?A: A combination of techniques is ideal. ¹H NMR is excellent for structural confirmation and identifying proton-bearing impurities (like phenols or acids). GC-MS is highly effective for detecting volatile impurities and confirming the mass of the product and byproducts. For quantitative purity analysis, HPLC with a UV detector is the industry standard.
Q: What are the expected physical properties of pure 4-isopropoxy-3-(methoxymethyl)benzaldehyde?A: Pure 4-isopropoxy-3-(methoxymethyl)benzaldehyde is typically a colorless to light yellow liquid or a low-melting solid.[3] Its molecular weight is 208.25 g/mol . Always refer to the certificate of analysis from a reliable supplier for specific data like boiling point and density.
Q: Is purification by distillation a viable option?A: While high-vacuum distillation can be used to purify some aldehydes, it is often not effective for separating byproducts with very similar boiling points, which is common in this synthesis.[4] For instance, the boiling point of the target product and the unalkylated phenolic precursor might be too close for efficient separation. Furthermore, prolonged heating during distillation can risk decomposition or oxidation of the aldehyde. Column chromatography is the more reliable and generally recommended method for achieving high purity.
References
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
Hazel Chem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.).US4440953A - Purification of N-substituted aminobenzaldehydes.
Google Patents. (n.d.).US4622429A - Process for the preparation of substituted benzaldehydes.
Google Patents. (n.d.).CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
Freitag, J., et al. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]
European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information For.... Retrieved from [Link]
Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Institutes of Health. Retrieved from [Link]
PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
Kumar, R., et al. (2012).A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
PubChem. (n.d.). 3-Methyl-4-anisaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Technical Support Center: Troubleshooting 4-Isopropoxy-3-(methoxymethyl)benzaldehyde NMR Impurities
Welcome to the technical support center for 4-isopropoxy-3-(methoxymethyl)benzaldehyde. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-isopropoxy-3-(methoxymethyl)benzaldehyde. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common issues encountered during the NMR analysis of this compound. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure 4-isopropoxy-3-(methoxymethyl)benzaldehyde?
A1: A clean ¹H NMR spectrum of 4-isopropoxy-3-(methoxymethyl)benzaldehyde in CDCl₃ should exhibit five distinct signals. Understanding these assignments is the first step in identifying what shouldn't be there.
Aldehyde Proton: A sharp singlet around 9.8-9.9 ppm . This is highly characteristic of aromatic aldehydes and is often the most downfield signal.[1][2]
Aromatic Protons: You will see three protons in the aromatic region (~6.9-7.5 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.
Methoxymethyl Protons: A singlet at approximately 4.5-4.6 ppm corresponding to the -O-CH₂-O- group.
Isopropoxy Methine Proton: A septet (or multiplet) around 4.6-4.7 ppm for the -O-CH(CH₃)₂ proton.
Isopropoxy Methyl Protons: A doublet at about 1.4 ppm representing the six equivalent protons of the two methyl groups.
Table 1: Expected ¹H NMR Chemical Shifts for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde in CDCl₃
Functional Group
Chemical Shift (ppm)
Multiplicity
Integration
Aldehyde (-CHO)
~9.85
Singlet (s)
1H
Aromatic (Ar-H)
~7.42
Multiplet (m)
2H
Aromatic (Ar-H)
~6.95
Doublet (d)
1H
Isopropoxy (-OCH(CH₃)₂)
~4.65
Septet (sept)
1H
Methoxymethyl (-OCH₂OCH₃)
~4.55
Singlet (s)
2H
Methoxy (-OCH₃)
~3.45
Singlet (s)
3H
Isopropoxy (-OCH(CH₃)₂)
~1.40
Doublet (d)
6H
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Troubleshooting Common Impurities
This section addresses specific impurity signals you might observe in your NMR spectrum. We provide a logical workflow to identify the source of the problem and suggest corrective actions.
Q2: I see a broad singlet that disappears when I add D₂O. What is it?
A2: This is a classic indication of an exchangeable proton, most likely from water (H₂O) or a hydroxyl group (-OH).
Water: Often appears as a broad singlet around 1.5-1.6 ppm in CDCl₃ but can vary. Incomplete drying of your sample, glassware, or the NMR solvent itself is the usual cause.
Unreacted Starting Material (e.g., 3-hydroxy-4-isopropoxybenzaldehyde): If the methoxymethyl etherification is incomplete, you may have residual phenolic -OH. This signal is typically broad and can appear anywhere from 4-8 ppm.
Carboxylic Acid Impurity: A very broad singlet further downfield (often >10 ppm) could indicate the presence of the corresponding carboxylic acid, 4-isopropoxy-3-(methoxymethyl)benzoic acid.[3] The acidic proton is exchangeable.
Workflow: The D₂O Shake Experiment
This is a definitive method to confirm the presence of exchangeable protons (O-H, N-H, COOH).
Protocol:
Acquire a standard ¹H NMR spectrum of your sample.
Add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.
Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
Re-acquire the ¹H NMR spectrum.
Compare the two spectra. The signals corresponding to exchangeable protons will have significantly diminished or disappeared entirely.
Q3: My aldehyde singlet at ~9.8 ppm is weak, and I see a new, broad peak appearing above 10 ppm. What's happening?
A3: This is a strong indication that your aldehyde is oxidizing to the corresponding carboxylic acid, 4-isopropoxy-3-(methoxymethyl)benzoic acid.[3] Aldehydes are notoriously susceptible to oxidation, especially upon exposure to air (oxygen).[4][5]
Causality: The aldehyde C-H bond is relatively weak and can be attacked by atmospheric oxygen via a free-radical chain mechanism, particularly when exposed to light.[3] This process converts the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH).[6]
NMR Evidence:
The sharp aldehyde singlet (~9.8 ppm) decreases in integration.
A new, very broad singlet appears downfield, typically between 10-12 ppm. This is the acidic proton of the carboxylic acid.
The aromatic protons adjacent to the new carboxyl group will shift slightly.
Preventative Measures:
Storage: Store the compound under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from air and light.[3] Ideal storage temperatures are between 15°C and 25°C.[7]
Handling: Minimize the time the sample is exposed to air during weighing and sample preparation.
Corrective Action:
Purification via flash column chromatography is typically effective at removing the more polar carboxylic acid impurity.
Q4: The aromatic region of my spectrum is complex, with extra doublets around 6.9 and 7.8 ppm, and a singlet near 9.7 ppm.
A4: These signals are often indicative of unreacted starting materials or by-products from the synthesis. The most common precursor to this molecule is vanillin or a derivative thereof.
Unreacted Vanillin (4-hydroxy-3-methoxybenzaldehyde): If the initial isopropoxylation step is incomplete, you will see signals for vanillin. Its aldehyde proton appears around 9.8 ppm, and its aromatic protons will create a more complex pattern.
Unreacted 4-Isopropoxy-3-hydroxybenzaldehyde: If the second etherification (methoxymethylation) is the incomplete step, this intermediate will be present. Its NMR will be very similar to the final product, but with a phenolic -OH signal.
Troubleshooting Steps:
Run a TLC: Spot your sample alongside any available starting materials. This can quickly confirm the presence of lower Rƒ impurities.
Check Integrations: Carefully check the integration of your aromatic and aliphatic signals. If the ratios are not as expected, it points to the presence of an impurity.
Purification: If starting material is present, re-purification by flash column chromatography is recommended. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate these closely related compounds.[8]
Visual Troubleshooting Guide
The following diagrams illustrate the common sources of impurities and a logical workflow for their identification.
Caption: Common sources of impurities in synthetic chemistry.
Caption: A logical workflow for troubleshooting NMR impurities.
Advanced Troubleshooting
Q5: I see small, sharp singlets at positions like 2.17, 3.73, or 5.30 ppm. What are these?
A5: These are very likely residual solvents from your reaction workup or purification. Even after drying under high vacuum, trace amounts of solvents can persist.
Acetone: A sharp singlet at ~2.17 ppm in CDCl₃. Often used for cleaning glassware and can be a common contaminant.
Ethyl Acetate: Signals at ~2.05 (s), 4.12 (q), and 1.26 (t) ppm. A very common solvent for extraction and chromatography.
Dichloromethane (DCM): A singlet at ~5.30 ppm. Another common extraction and chromatography solvent.
Hexanes/Heptane: A series of multiplets between 0.8 and 1.4 ppm.
Reference Standard: It is highly recommended to consult a comprehensive table of NMR solvent impurities. The paper by Gottlieb, Kotlyar, and Nudelman is an authoritative source for this data.[9]
Solution: If the solvent signals are minor and do not interfere with your key signals, they can often be ignored and noted in your analysis. If removal is necessary, extended drying under high vacuum, sometimes with gentle heating (if the compound is stable), is required.
Q6: How can I effectively remove these impurities?
A6: The best method depends on the nature of the impurity.
Residual Starting Materials/By-products: Flash column chromatography is the most powerful tool.[8]
Protocol:
Determine an optimal solvent system using Thin Layer Chromatography (TLC), aiming for a good separation between your product and the impurity (ΔRƒ > 0.2).
Prepare a silica gel column.
Dissolve your crude product in a minimum amount of solvent and load it onto the column.[10]
Elute the column with your chosen solvent system, collecting fractions.
Analyze the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Carboxylic Acid: Can be removed by chromatography (as it's more polar) or by a simple acid-base extraction. Dissolve the sample in a non-polar organic solvent (like ether or ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. Caution: This method may cause hydrolysis of other functional groups if not performed carefully.
Water/Solvents: Drying under high vacuum is the primary method. For stubborn solvents, co-evaporation (dissolving the sample in a low-boiling solvent like DCM and re-evaporating) can sometimes be effective.
References
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab - Solvent Impurities. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Blog. (2025, June 6). What are the storage conditions for benzaldehyde? Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Kinetics for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
CAS Registry Number: 2538-98-9 Support Ticket ID: OPT-RXN-2024-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Kinetic Bottleneck You are likely accessing this...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 2538-98-9
Support Ticket ID: OPT-RXN-2024-ISO
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Kinetic Bottleneck
You are likely accessing this guide because your synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is stalling or producing low yields.
In 90% of user cases, the reaction time issue stems from the O-alkylation (Williamson Ether Synthesis) step involving the isopropyl group. Secondary alkyl halides (like isopropyl iodide/bromide) are sterically hindered and prone to competing E2 elimination reactions, making the
substitution kinetically sluggish compared to primary alkylations.
This guide provides a validated protocol to accelerate this specific transformation while preserving the sensitive benzaldehyde and methoxymethyl moieties.
Module 1: Optimizing the Isopropylation Step
The Challenge: The reaction takes >24 hours or stalls at 60% conversion.
The Fix: Transitioning from protic/low-polarity solvents to Polar Aprotic solvents with Phase Transfer Catalysis (PTC).
Standard vs. Optimized Protocol
Parameter
Standard (Slow) Protocol
Optimized (Fast) Protocol
Scientific Rationale
Solvent
Acetone or Acetonitrile
DMF (N,N-Dimethylformamide) or NMP
Polar aprotic solvents solvate the cation (), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating rates by 10-100x.[1]
Base
(Granular)
or Micronized
Cesium is larger/softer, improving solubility in organic media (the "Cesium Effect"). Micronization increases surface area for heterogeneous reactions.
Catalyst
None
TBAI (10 mol%) or KI (10 mol%)
TBAI (Tetrabutylammonium iodide) acts as a Phase Transfer Catalyst. KI facilitates Finkelstein exchange (R-Br R-I), creating a better leaving group in situ.[1]
Temp
Reflux (Acetone, 56°C)
70°C - 80°C
Higher thermal energy is required to overcome the activation barrier of the secondary carbon center.
Step-by-Step Optimized Workflow
Preparation: Charge the reaction vessel with the phenolic precursor (e.g., 4-hydroxy-3-(methoxymethyl)benzaldehyde) (1.0 eq).
Solvation: Add DMF (5-7 volumes). Note: Ensure DMF is dry to prevent hydrolysis of the methoxymethyl ether.
Base Addition: Add
(1.5 eq) and KI (0.1 eq). Stir for 15 minutes to allow deprotonation (phenoxide formation).
If > 5% Starting Material: Add 0.2 eq Isopropyl Bromide and stir for 2 more hours.
Module 2: Troubleshooting Logic & Decision Matrix
Use this visual guide to diagnose why your reaction time is suboptimal.
Figure 1: Decision tree for optimizing reaction parameters based on HPLC conversion data.
Module 3: Stability of the Methoxymethyl (MOM) Group
A common pitfall during optimization is degrading the 3-(methoxymethyl) group while trying to force the isopropylation.
The Risk: The methoxymethyl ether is an acetal-like linkage. It is generally stable to base (the conditions of alkylation) but highly sensitive to acid .
Operational Constraint:
Do NOT use acidic workups (e.g., 1M HCl washes) to neutralize the reaction. This will hydrolyze the methoxymethyl group back to the benzyl alcohol or chloride.
Correct Workup: Quench with water or saturated
(mildly acidic but usually tolerated if rapid). Extract immediately into Ethyl Acetate.
Aldehyde Protection: If you observe oxidation to the benzoic acid (a common impurity at high temps), ensure the reaction is run under a strict Nitrogen or Argon blanket. Benzaldehydes autoxidize readily in air at 80°C.
Frequently Asked Questions (FAQ)
Q1: Can I use 2-Bromopropane instead of 2-Iodopropane to save cost?
Answer: Yes, but reaction time will increase. Bromides are poorer leaving groups than iodides. If you use the bromide, you must add 10-20 mol% Potassium Iodide (KI). The KI reacts with the alkyl bromide in situ to form the alkyl iodide (Finkelstein reaction), which then reacts faster with the phenoxide.
Q2: My reaction turns dark brown/black after 6 hours. Is this normal?
Answer: Benzaldehydes are sensitive to the "Cannizzaro reaction" or polymerization in the presence of strong bases at high temperatures.
Troubleshoot: If using KOH or NaOH, switch to a milder base like
or . Strong hydroxide bases attack the aldehyde carbonyl. Darkening indicates aldehyde degradation.
Q3: Why is the "Methoxymethyl" group important to preserve?
Answer: In drug development, this group often acts as a bioisostere or a specific binding motif. Losing it (hydrolysis) changes the molecule's pharmacophore completely. Verify its presence via NMR (look for the characteristic
singlet around 4.5-4.7 ppm and singlet around 3.3-3.4 ppm).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]
Context: Provides physical property data and structural confirmation for the CAS 2538-98-9 analog family.[1]
Master Organic Chemistry (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from [Link]
Context: Authoritative grounding for the
mechanism, specifically the retardation caused by secondary alkyl halides (isopropyl) and the necessity of polar aprotic solvents.
Context: Industrial process guidelines for base selection (
vs
) and solvent effects (DMF) in ether synthesis.
Technical Support Center: Catalytic Workflows for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Topic: Catalyst Poisoning in 4-Isopropoxy-3-(methoxymethyl)benzaldehyde Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, Drug Development Researche...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Poisoning in 4-Isopropoxy-3-(methoxymethyl)benzaldehyde Reactions
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1]
Welcome to the Technical Support Hub. This guide addresses the specific catalytic challenges associated with 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (referred to herein as IMMB ).
As a key intermediate in the synthesis of benzoxaborole therapeutics (e.g., PDE4 inhibitors) and other anti-inflammatory scaffolds, IMMB presents a unique "poisoning profile" due to its functional group density. The combination of a labile aldehyde, a sterically demanding isopropoxy group, and a methoxymethyl (MOM) ether moiety creates a perfect storm for catalyst deactivation.
IMMB Substrate Profile
Feature
Chemical Risk Factor
Catalyst Impact
Aldehyde (-CHO)
Decarbonylation (Ar-CHO Ar-H + CO)
Critical Poisoning: CO binds irreversibly to Pd active sites.[1]
MOM Ether (-CH₂OCH₃)
Residual Halides (Cl⁻) from synthesis
Electronic Deactivation: Halides block active sites and alter electronic potential.[1]
Isopropoxy (-OiPr)
Steric Bulk
Mass Transfer: Slows adsorption/desorption rates, increasing residence time and side-reactions.[1]
Diagnostic Troubleshooting (Q&A)
Category A: Reaction Stalling & Activity Loss
Q1: My hydrogenation of IMMB (to the benzyl alcohol) stalls at 40-60% conversion despite fresh Pd/C catalyst. Increasing pressure doesn't help.[1] Why?
Diagnosis: This is the classic signature of Carbon Monoxide (CO) Self-Poisoning .[1]
Mechanism: Palladium is an excellent decarbonylation catalyst.[1] A small fraction of your IMMB substrate is undergoing oxidative addition into the C-H bond of the aldehyde, followed by extrusion of CO. Even trace amounts (ppm levels) of CO bind to Pd sites with much higher affinity than H₂, effectively "choking" the catalyst surface.
Corrective Protocol:
Switch Metals: Palladium is most prone to decarbonylation.[1] Switch to Platinum on Carbon (Pt/C) (sulfided or un-sulfided) or Ruthenium (Ru/C) , which have lower decarbonylation rates.[1]
Scavenge CO: If you must use Pd, run the reaction in a flow chemistry setup (packed bed) rather than batch. The flow regime washes away the CO before it saturates the bed.
Solvent Switch: Avoid methanol if possible; use THF or Ethyl Acetate.[1] Protic solvents can sometimes facilitate the decarbonylation pathway on specific facets of the metal.
Q2: I synthesized the IMMB precursor using MOM-Cl and DIPEA. Now, my Suzuki coupling using this aldehyde fails completely. What is happening?
Diagnosis:Halide Poisoning (Chloride/Amine Inhibition).Mechanism: The synthesis of the MOM ether moiety typically involves Chloromethyl methyl ether (MOM-Cl).[1] Even after aqueous workup, trace amounts of inorganic chloride (
) or quaternary ammonium salts (from the amine base) often remain occluded in the oil.[1] Halides adsorb strongly to Pd(0) species, preventing the oxidative addition step of the catalytic cycle.
Corrective Protocol:
The "Silver Wash": Treat your IMMB starting material with a silver nitrate (
) or silver carbonate wash during purification to precipitate halides.[1]
Resin Filtration: Pass the IMMB solution through a weak anion exchange resin (e.g., Amberlyst A21) to scavenge acidic impurities and halides before adding the catalyst.[1]
Catalyst Overload: While not elegant, increasing catalyst loading from 1 mol% to 5 mol% can sometimes overwhelm the poison, provided the poison concentration is sub-stoichiometric relative to the metal.[1]
Category B: Selectivity & Impurities[1]
Q3: During reductive amination of IMMB, I observe significant amounts of the de-oxygenated product (toluene derivative). How do I stop this?
Diagnosis:Hydrogenolysis of the Benzylic C-O Bond.Mechanism: The methoxymethyl (MOM) group and the resulting benzyl alcohol (from aldehyde reduction) are benzylic oxygenates. Pd/C is notorious for cleaving benzylic C-O bonds (hydrogenolysis), especially under acidic conditions or elevated temperatures.[1]
Corrective Protocol:
Poison the Catalyst (Intentionally): Use a catalyst with attenuated activity, such as Pd/BaSO₄ (unreduced) or add a trace of quinoline/sulfur.[1][2] This reduces the metal's ability to perform the difficult C-O cleavage while still permitting C=N reduction.
Control pH: Hydrogenolysis is acid-catalyzed.[1] Ensure your reaction media is neutral or slightly basic. If using an amine salt, add a stoichiometric base (e.g.,
) to neutralize the acidity.
Temperature Control: Hydrogenolysis typically has a higher activation energy than imine reduction.[1] Run the reaction at the lowest possible temperature (0°C to RT).
Deep Dive: The Poisoning Mechanisms
Understanding the why allows you to predict failure in future scaffolds.
Mechanism 1: CO Decarbonylation (The "Silent Killer")
The aldehyde moiety in IMMB is not just a reactant; it is a suicide inhibitor precursor.
Adsorption: IMMB binds to the Pd surface via the carbonyl oxygen and the aromatic ring.
Insertion: Pd inserts into the aldehydic C-H bond (acyl-hydrido intermediate).[1]
De-insertion: Instead of reducing, the acyl-Pd species extrudes CO.[1]
Poisoning: The CO molecule adopts a bridging coordination mode on the Pd surface, blocking 2-3 active sites per CO molecule.[1]
Mechanism 2: Steric/Electronic Interference by MOM
Chelation: The two oxygens in the MOM group can form a "bite angle" that chelates to electrophilic metal centers, potentially slowing down the catalytic cycle (the "Chelo-static Effect").[1]
Stability: If the reaction becomes acidic (e.g., HCl generation in couplings), the MOM group hydrolyzes to release formaldehyde, which can methylate the catalyst or the amine partner (reductive methylation).
Visual Troubleshooting Guide
The following logic tree outlines the decision process for rescuing a failed catalytic reaction involving IMMB.
Caption: Decision matrix for diagnosing catalyst failure modes in IMMB transformations.
Silver Treatment (Critical): Wash with 1% aqueous Silver Nitrate (
) solution (50 mL).[1] Note: If a precipitate forms (AgCl), filter the biphasic mixture through Celite before separation.
Scavenging: Add 5 wt% Activated Carbon (e.g., Darco G-60) and stir for 30 mins. Filter through a 0.45 µm PTFE membrane.[1]
Concentration: Evaporate solvent to yield catalyst-grade IMMB.
Protocol B: CO-Resilient Hydrogenation
For reduction of IMMB aldehyde to alcohol.
Catalyst: Weigh 5% Pt/C (sulfided type preferred for selectivity) - 2 wt% loading relative to substrate.[1]
Solvent: THF (anhydrous). Avoid Methanol to reduce acetal exchange risks.[1]
Conditions:
Pressure: 5 bar (75 psi) H₂. Higher pressure favors hydrogenation over decarbonylation.
Temperature: 25°C. Do not heat above 40°C.
Workup: Filter catalyst immediately upon completion. Do not let the reaction stir under low H₂ pressure (promotes poisoning).[1]
References
Catalyst Poisoning Mechanisms: Argyle, M. D., & Bartholomew, C. H. (2015).[1][3] Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269.[1][3] Link[1]
Decarbonylation on Palladium: Tsuji, J., & Ohno, K. (1969).[1] Decarbonylation of Aldehydes using Palladium Catalysts. Journal of the American Chemical Society, 90(1), 94-98.[1] Link[1]
Hydrogenolysis of Benzylic Ethers: Rylander, P. N. (1985).[1] Hydrogenation Methods. Academic Press.[1] (Standard text on benzylic cleavage selectivity).
MOM Group Stability & Impurities: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed data on MOM stability and halide contaminants).
Benzoxaborole Synthesis Context: Akama, T., et al. (2009).[1] Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-inflammatory Agent (AN2728) for the Treatment of Psoriasis and Atopic Dermatitis.[1] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Crystallization GuideSubject: Recrystallization Protocols for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1)
Ticket ID: #REC-947012-59-1
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Compound Profile
User Query: "How do I recrystallize 4-Isopropoxy-3-(methoxymethyl)benzaldehyde to high purity?"
Technical Context:
This compound is a critical intermediate, structurally related to benzoxaborole therapeutics (e.g., Tavaborole, Crisaborole).[1] Unlike simple alkoxybenzaldehydes, the 3-(methoxymethyl) moiety introduces rotational flexibility that often depresses the melting point, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing directly.[1]
Warning: Benzaldehydes are susceptible to autoxidation.[1] All recrystallization steps should ideally be performed under an inert atmosphere (Nitrogen or Argon).[1]
Method A: The "Standard" Ethanol/Water Precipitation
Best for: Removal of polar impurities and inorganic salts.[1]
Dissolution: Charge the crude 4-Isopropoxy-3-(methoxymethyl)benzaldehyde into a flask. Add warm Ethanol (95%) (approx. 3-5 mL per gram of crude).[1] Stir at 40–50°C until fully dissolved.
Note: Do not boil excessively; aldehydes can degrade.[1]
Filtration (Optional): If the solution is cloudy (inorganic salts), filter while warm through a sintered glass funnel.
Crystallization:
Slowly add Deionized Water dropwise to the warm ethanol solution with vigorous stirring.
Stop adding water when a persistent faint turbidity (cloudiness) appears.[1]
Add a few drops of ethanol to clear the solution back to transparency.[1]
Cooling: Allow the solution to cool to Room Temperature (RT) slowly (over 1-2 hours). Then, transfer to a fridge (4°C) for 4-12 hours.
Isolation: Filter the white crystalline solid. Wash with cold 1:1 Ethanol/Water.[1] Dry under vacuum at <40°C.[1]
Method B: The "Anti-Oil" Heptane/Ethyl Acetate System
Best for: Oily crude material that refuses to solidify in alcohols.[1]
Dissolution: Dissolve crude material in a minimum amount of Ethyl Acetate (EtOAc) at RT.[1]
Precipitation: Slowly add Heptane (or Hexane) until the solution becomes slightly milky.
Seeding: Critical Step. Add a seed crystal of pure product.[1] If no seed is available, scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1]
Cooling: Cool to -20°C (freezer). The non-polar nature of Heptane forces the lipophilic aldehyde out of solution into a crystalline lattice, avoiding the "oiled out" phase often seen with water.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?A: This is the most common issue with 3-substituted-4-alkoxybenzaldehydes. It occurs when the temperature drops too fast, entering the "metastable zone" where liquid-liquid separation is kinetically favored over crystal nucleation.[1]
Fix: Re-heat the mixture until it is a single phase. Add a "seed bed" (small amount of pure crystal) at a temperature just above the cloud point.[1] Cool extremely slowly (1°C per 10 mins).[1] Use Method B (Heptane/EtOAc) as it is less prone to oiling than aqueous systems.[1]
Q2: The crystals are turning yellow/orange upon drying. Is this normal?A: No. Yellowing indicates autoxidation to the corresponding benzoic acid or the presence of trace phenols.[1]
Fix: Ensure your drying oven is not too hot (>45°C). Use a vacuum oven with a nitrogen bleed.[1] If the crude was already yellow, wash the organic solution with dilute NaOH (5%) before recrystallization to remove any phenolic impurities (which oxidize to colored quinones).[1]
Q3: My yield is low (<60%). Where is my product?A: The methoxymethyl group increases solubility in organic solvents compared to simple methoxy groups.[1]
Fix: Check the mother liquor (filtrate) by TLC. If significant product remains, concentrate the filtrate to half volume and repeat the cooling step (Second Crop). Alternatively, use a more non-polar anti-solvent (e.g., switch from Ethanol/Water to pure Hexane at -20°C).[1]
Q4: Can I use column chromatography instead?A: Yes. If recrystallization fails, purify via silica gel chromatography.[1]
Eluent: Hexane:Ethyl Acetate (start 9:1, gradient to 4:1).[1]
Note: Benzaldehydes can sometimes streak on silica.[1] Add 1% Triethylamine to the eluent to prevent acid-catalyzed degradation on the silica surface.[1]
Process Logic Visualization
The following diagram illustrates the decision matrix for selecting the correct purification path based on the physical state of your crude material.
Caption: Decision tree for solvent system selection based on the initial physical state of the crude intermediate.
BenchChem. "Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization."[1] BenchChem Technical Library. Accessed February 2, 2026.[1]
ChemicalBook. "3-Ethoxy-4-methoxybenzaldehyde Synthesis and Properties." ChemicalBook CAS Database. Accessed February 2, 2026.[1]
ResearchGate. "Crystallization and Polymorphism of Alkoxybenzaldehydes."[1] ResearchGate Publication Database. Accessed February 2, 2026.[1]
PubChem. "4-Isopropoxy-3-methoxybenzaldehyde Compound Summary."[1] National Library of Medicine.[1] Accessed February 2, 2026.[1]
Technical Support Center: A Guide to the Stability and Handling of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Welcome to the technical support guide for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this specialized aromatic al...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this specialized aromatic aldehyde in their work. The following information provides in-depth technical guidance on preventing its decomposition, ensuring the integrity of your experiments and the quality of your results.
Introduction to the Stability of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a complex aromatic aldehyde with functional groups that contribute to its utility in organic synthesis but also present specific stability challenges. Like many benzaldehyde derivatives, its aldehyde group is susceptible to oxidation. The presence of ether linkages (isopropoxy and methoxymethyl groups) generally adds stability, but the overall reactivity of the aldehyde functional group remains a primary concern for decomposition.
The principal pathway of degradation for benzaldehydes is oxidation to the corresponding benzoic acid.[1][2] This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metallic impurities.[3] For 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, this would result in the formation of 4-Isopropoxy-3-(methoxymethyl)benzoic acid, an impurity that can significantly impact reaction outcomes and product purity.
Understanding and mitigating the factors that lead to decomposition is crucial for maintaining the compound's integrity from storage through to its application in your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling and use of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde in a question-and-answer format.
Question 1: I've noticed a white crystalline precipitate forming in my bottle of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde. What is it and is the material still usable?
Answer: The white precipitate is most likely 4-Isopropoxy-3-(methoxymethyl)benzoic acid, the product of aerobic oxidation.[1][4] Aldehydes are well-known to oxidize upon exposure to air, and this process is a common indicator of partial decomposition.[3]
Causality: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This is often a free-radical chain reaction that is initiated by oxygen. The presence of light or trace metal impurities can catalyze this process.
Is it Usable? The presence of the benzoic acid derivative indicates that the purity of your aldehyde has been compromised. For many sensitive applications, such as multi-step organic synthesis or in the preparation of drug candidates, using the material as-is could lead to side reactions, lower yields, and difficulties in purification. It is highly recommended to purify the aldehyde before use if the benzoic acid impurity is present.
Question 2: My reaction yield is lower than expected, and I suspect the purity of my 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is the issue. How can I confirm this and what should I do?
Answer: To confirm the purity of your aldehyde, you can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). The presence of a peak corresponding to the oxidized benzoic acid derivative or other unexpected signals would confirm degradation.
Purification Protocol: If you have confirmed the presence of the benzoic acid impurity, you can purify the aldehyde. A common and effective method for removing acidic impurities from aldehydes is a bisulfite wash.[5][6][7]
Experimental Protocol: Purification via Bisulfite Adduct Formation [6][7][8]
Dissolve the impure 4-Isopropoxy-3-(methoxymethyl)benzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane.
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
In a separatory funnel, wash the organic solution containing the aldehyde with the saturated sodium bisulfite solution. The aldehyde will form a water-soluble bisulfite adduct, while non-aldehydic impurities will remain in the organic layer.
Separate the aqueous layer containing the bisulfite adduct.
To regenerate the pure aldehyde, treat the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) until the solution is basic. This will reverse the adduct formation.
Extract the liberated pure aldehyde with a fresh portion of an organic solvent.
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified aldehyde.
Question 3: I need to handle 4-Isopropoxy-3-(methoxymethyl)benzaldehyde for a reaction that is highly sensitive to air and moisture. What are the best practices?
Answer: For air- and moisture-sensitive reactions, it is imperative to handle 4-Isopropoxy-3-(methoxymethyl)benzaldehyde under an inert atmosphere.[9][10][11][12]
Best Practices for Inert Atmosphere Handling:
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120 °C for several hours) and cooled under a stream of dry inert gas (nitrogen or argon).[9][11]
Inert Gas Blanket: Use a Schlenk line or a glovebox to maintain an inert atmosphere throughout the experiment.[12] If using a Schlenk line, ensure a positive pressure of inert gas is maintained.
Reagent Transfer: Use gas-tight syringes or cannulas for transferring the aldehyde to the reaction vessel.[9][10] This prevents exposure to the laboratory atmosphere.
Experimental Workflow: Inert Atmosphere Reagent Transfer
Caption: Workflow for transferring air-sensitive aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde?
A1: To minimize decomposition, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde should be stored under the following conditions:
Temperature: Cool temperatures, typically between 2-8°C, are recommended to slow down the rate of oxidation.[13] Some suppliers may even recommend storage at -20°C.[14]
Atmosphere: The container should be flushed with an inert gas like argon or nitrogen before sealing to displace any oxygen.[13]
Light: Store the compound in an amber or opaque container to protect it from light, which can catalyze degradation.[3]
Container: Ensure the container has a tight-fitting cap to prevent the ingress of air and moisture.[14][15][16]
Parameter
Recommended Condition
Rationale
Temperature
2-8°C or -20°C
Reduces the rate of oxidative decomposition.[13][14]
Q2: Can I use common antioxidants to prevent the decomposition of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde?
A2: While antioxidants are sometimes used to stabilize aldehydes, their addition can complicate your reaction. Common antioxidants like butylated hydroxytoluene (BHT) could potentially interfere with subsequent reaction steps or be difficult to remove from the final product. A more robust approach for ensuring purity is to store the aldehyde properly and, if necessary, purify it just before use.
Q3: Are there any specific solvents I should avoid when working with 4-Isopropoxy-3-(methoxymethyl)benzaldehyde?
A3: Avoid solvents that may contain peroxides, such as older bottles of diethyl ether or tetrahydrofuran (THF), as these can accelerate the oxidation of the aldehyde. It is best to use freshly distilled or inhibitor-free, peroxide-free solvents. Also, be cautious with protic solvents if your reaction conditions are sensitive to them, although the aldehyde itself is generally stable in common alcoholic and aqueous solvent mixtures.
Q4: How does the structure of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde affect its reactivity compared to simpler benzaldehydes?
A4: The electron-donating nature of the isopropoxy and methoxymethyl groups on the aromatic ring can influence the reactivity of the aldehyde. These groups can increase the electron density of the aromatic ring, which can affect its reactivity in certain electrophilic aromatic substitution reactions. However, for reactions involving the aldehyde group itself, such as nucleophilic addition, the electronic effects of these substituents are generally less pronounced than steric hindrance near the reaction center. Aromatic aldehydes, in general, are known to be highly reactive.[17][18]
Decomposition Pathway
Caption: Primary decomposition pathway of the target aldehyde.
References
PubChem. 4-isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
Zellner, A., et al. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Institutes of Health. Available at: [Link]
Quora. What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Available at: [Link]
Carl ROTH. Safety Data Sheet: Benzaldehyde. (2020-01-30). Available at: [Link]
PubChem. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253. National Center for Biotechnology Information. Available at: [Link]
Niu, D., et al. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. (2017-07-12). Available at: [Link]
CORE. Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Available at: [Link]
Gkizis, P. L., et al. Aldehydes as powerful initiators for photochemical transformations. National Institutes of Health. (2021-09-17). Available at: [Link]
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023-01-22). Available at: [Link]
Labbox. Benzaldehyde Analytical Grade. Available at: [Link]
YouTube. Synthesis of Benzoic acid from Benzaldehyde. (2020-06-28). Available at: [Link]
ACS Publications. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023-06-14). Available at: [Link]
Loba Chemie. BENZALDEHYDE EXTRA PURE. Available at: [Link]
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015-12-03). Available at: [Link]
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Available at: [Link]
A blog on WordPress.com. What are the storage conditions for benzaldehyde? (2025-06-06). Available at: [Link]
ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Available at: [Link]
Springer. Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025-04-01). Available at: [Link]
ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. (2025-08-09). Available at: [Link]
Google Patents. US9018421B2 - Separation of aromatic aldehydes. (2012-05-03).
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07). Available at: [Link]
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
Studypool. Oxidation reaction synthesis of benzoic acid from benzaldehyde. Available at: [Link]
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
MDPI. Aldehydes: What We Should Know About Them. (2022-08-26). Available at: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. (2021-06-17). Available at: [Link]
Reddit. Purifying aldehydes? : r/chemistry. (2015-04-01). Available at: [Link]
NCERT. Alcohols, Phenols and Ethers. Available at: [Link]
PubChem. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092. National Center for Biotechnology Information. Available at: [Link]
Royal Society of Chemistry. Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. (2021-09-28). Available at: [Link]
Aldehyde (-CHO): UV active, chemically reactive, prone to oxidation.[1]
Methoxymethyl Ether (MOM Group, -CH₂OCH₃): An acetal-based protecting group.[1] Critical Note: MOM groups are acid-sensitive.[1] Silica gel is slightly acidic (pH ~5-6), which can cause on-plate degradation during elution.[1]
This guide addresses the specific challenges of monitoring the synthesis of this molecule, likely via the alkylation of a phenol precursor (e.g., 4-hydroxy-3-(methoxymethyl)benzaldehyde) or the formylation of an intermediate.[1] The presence of the acid-sensitive MOM group and the oxidizable aldehyde requires a tailored TLC approach to prevent false negatives/positives.
Standard Operating Procedure (SOP)
A. Mobile Phase Selection
For benzaldehyde derivatives with ether linkages, a non-polar/polar gradient is standard.[1]
System
Ratio (v/v)
Purpose
Expected Rf (Product)
Hexane : Ethyl Acetate
8:2
Standard Monitoring
0.4 – 0.6
Hexane : Ethyl Acetate
9:1
High Purity Check
0.2 – 0.3
Toluene : Ethyl Acetate
9:1
Orthogonal Separation
0.4 – 0.5
Scientist’s Note: The product is significantly less polar than any phenolic starting material. If your starting material is a phenol, it will likely remain near the baseline (Rf < 0.2) in an 8:2 system due to hydrogen bonding with the silica, while the isopropoxy product will migrate efficiently.
B. Visualization Protocol
Do not rely on a single visualization method.[1] Use this "Triangulation Strategy":
UV 254 nm (Non-destructive): Primary check. The conjugated benzene-aldehyde system will appear as a strong dark spot against the green fluorescent background.
2,4-DNPH Stain (Functional): Specific for aldehydes.[1][2] Dip and heat slightly. The product will turn Yellow/Orange . This confirms the aldehyde is intact and hasn't been over-reduced to an alcohol or oxidized to an acid.
Hanessian’s Stain (Cerium Molybdate): General organic stain.[1] Useful if you suspect non-UV active impurities (like alkyl halides used in synthesis).[1]
Troubleshooting Guide (FAQs)
Q1: "I see a long streak leading down from my product spot. Is my compound impure?"
Diagnosis: This is likely on-plate hydrolysis of the Methoxymethyl (MOM) group.[1]
The Science: Silica gel is acidic. As the compound migrates, the acid-labile MOM acetal can hydrolyze to the free alcohol/phenol, which drags behind the main spot (tailing).
The Fix:
Neutralize the Plate: Pre-run the empty TLC plate in a chamber containing 99:1 Hexane:Triethylamine (Et₃N).
Modify Mobile Phase: Add 1% Et₃N to your Hexane/Ethyl Acetate eluent.[1] This buffers the silica acidity and sharpens the spot.
Q2: "My product spot is co-eluting with the starting material. How do I separate them?"
Diagnosis: Insufficient selectivity in the mobile phase.
The Fix:
Change Solvent Class: If using Hexane/EtOAc (dipole-dipole interactions), switch to DCM/Methanol (98:2) or Toluene/Acetone (95:5).[1] Toluene engages in
interactions with the benzene ring, often resolving aromatics that co-elute in alkane systems.[1]
Check Concentration: Overloading the plate causes spot broadening (merging). Dilute your sample to ~1-5 mg/mL.[1]
Q3: "A new spot appeared at the baseline (Rf ~ 0.0). What is it?"
Diagnosis:Oxidation to Benzoic Acid.The Science: Benzaldehydes air-oxidize to benzoic acids over time.[1] The resulting carboxylic acid interacts strongly with silica (H-bonding) and often stays at the baseline in non-polar solvents.[1]
Verification:
Spot the plate and expose it to Bromocresol Green.[3] If the baseline spot turns yellow (acidic), it is the oxidized byproduct 4-isopropoxy-3-(methoxymethyl)benzoic acid.[1]
Q4: "The UV spot is strong, but the DNPH stain is very faint or negative."
Diagnosis:Loss of Carbonyl.The Science: If you performed a reaction involving hydrides (e.g., NaBH₄) or harsh nucleophiles, you may have reduced the aldehyde to a benzyl alcohol or formed an unwanted acetal.
Action: Isolate the fraction and run an IR (look for C=O stretch at ~1680-1700 cm⁻¹) or H-NMR (look for aldehyde proton at ~9.8-10.0 ppm) immediately.[1]
Visualized Workflows
Diagram 1: Reaction Monitoring Logic Flow
This diagram illustrates the decision-making process during the reaction.
Caption: Step-by-step logic for monitoring the disappearance of starting material (SM) and verifying the aldehyde functionality of the product.
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] (Relating to stability of Methoxymethyl Ethers). Wiley Online Library. [Link][1]
A Strategic Guide to Selecting Aromatic Aldehydes: Vanillin vs. 4-Isopropoxy-3-(methoxymethyl)benzaldehyde in Synthesis
In the landscape of organic synthesis, the choice of a starting material is a critical decision that dictates the efficiency, complexity, and overall success of a synthetic route. Aromatic aldehydes, in particular, are f...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of organic synthesis, the choice of a starting material is a critical decision that dictates the efficiency, complexity, and overall success of a synthetic route. Aromatic aldehydes, in particular, are foundational building blocks for a vast array of complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth comparison between two such aldehydes: the ubiquitous, bio-sourced vanillin and the specialized, strategically functionalized 4-Isopropoxy-3-(methoxymethyl)benzaldehyde.
While vanillin is a readily available, cost-effective starting point, its reactive phenolic hydroxyl group often necessitates additional protection and deprotection steps. In contrast, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde presents a pre-functionalized scaffold where the analogous hydroxyl group is protected as a methoxymethyl (MOM) ether and the methoxy group is replaced by a bulkier isopropoxy group. This guide will explore the strategic implications of these differences, providing experimental context and a decision-making framework for researchers in drug development and chemical synthesis.
Head-to-Head: Structural and Physicochemical Properties
A direct comparison of the intrinsic properties of vanillin and its functionalized counterpart reveals the fundamental trade-offs a chemist must consider.
Acidic proton, requires protection in many base-catalyzed or organometallic reactions.
Protected as a MOM ether, stable to a wide range of non-acidic reagents.[1][2]
Solubility
Soluble in ethanol, glycerol; sparingly soluble in water (10 g/L).[3]
Expected to have higher solubility in nonpolar organic solvents due to the isopropoxy and MOM groups.
Source
Natural (vanilla bean) or synthetic (from guaiacol or lignin).[3][4][5]
Exclusively synthetic.
Availability & Cost
Widely available, low cost.
Specialized, higher cost, often custom synthesis.
The Strategic Advantage: Circumventing Protective Group Chemistry
The primary drawback of using vanillin in multi-step synthesis is the reactivity of its phenolic hydroxyl group. In reactions involving strong bases, organometallics, or certain acylating/alkylating agents, this group will react, leading to undesired side products or consumption of reagents. The standard solution is to "protect" this hydroxyl group, typically by converting it into an ether or ester, and then "deprotecting" it at a later stage to regenerate the phenol. This adds two steps to the overall synthesis, increasing time, cost, and potential for yield loss.
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is designed to bypass this issue. The hydroxyl group is already protected as a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.[1][2] It is, however, readily cleaved under acidic conditions, allowing for controlled deprotection when required.[1]
This pre-protected strategy is particularly advantageous in complex syntheses, such as in the development of pharmaceutical intermediates.
Experimental Section: Synthesis of a Protected Aldehyde
To provide a practical comparison, we will outline the synthesis of a protected aldehyde starting from a common precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde), which is an isomer of vanillin.[6][7] This multi-step synthesis illustrates the effort required to produce a molecule like 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, justifying its higher cost and specialized nature.
Workflow for the Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
The synthesis can be envisioned as a three-stage process starting from isovanillin.
Caption: Synthetic workflow from Isovanillin to the target molecule.
Protocol 1: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde
This procedure is analogous to the synthesis of related alkoxybenzaldehydes.[8]
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (15.2 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and dimethylformamide (DMF, 200 mL).
Reaction: Add isopropyl bromide (18.5 g, 0.15 mol) to the suspension. Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Workup: Cool the reaction to room temperature and pour into 1 L of ice-cold water. A solid precipitate will form.
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Purification: Recrystallize the crude product from ethanol/water to yield 3-Isopropoxy-4-methoxybenzaldehyde as a white solid.
Expected Yield: 85-95%.
Purity (by HPLC): >99%.
Protocol 2: Synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
This protocol would follow a selective demethylation of the product from Protocol 1, followed by MOM protection of the newly formed hydroxyl group. The MOM protection step is critical.
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the product of the demethylation step (e.g., 3-Isopropoxy-4-hydroxybenzaldehyde, 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL).
Addition: Add N,N-Diisopropylethylamine (DIPEA, 0.3 mol). Cool the solution to 0°C in an ice bath.
Reaction: Slowly add chloromethyl methyl ether (MOM-Cl, 0.15 mol) dropwise via syringe, ensuring the temperature remains below 5°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the final product.
Expected Yield: 70-85%.
Purity (by HPLC): >98%.
Comparative Application: The Wittig Reaction in Olopatadine Synthesis
The synthesis of Olopatadine, an antihistamine, serves as an excellent case study.[9][10][11] A key step involves a Wittig reaction on a complex benzaldehyde intermediate.
Scenario A: Using a Vanillin-derived Intermediate
If starting from a vanillin-like precursor with a free hydroxyl group, this group must be protected before the Wittig reaction, which typically uses a strong base like n-butyllithium or sodium hydride.[12] This would add two steps (protection/deprotection) to the synthesis.
Scenario B: Using a Pre-protected Intermediate
An intermediate structurally similar to 4-Isopropoxy-3-(methoxymethyl)benzaldehyde allows for direct application of the Wittig reaction without prior protection steps. This streamlines the process significantly.
Caption: Comparison of synthetic routes using the two aldehydes.
Decision Framework for Aldehyde Selection
The choice between vanillin and a specialized derivative like 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is not merely about chemical equivalence but about strategic efficiency.
The project is cost-sensitive, at an early stage, or requires large quantities of the initial starting material.
The final product is a high-value molecule (e.g., a pharmaceutical) where efficiency and yield in later steps are paramount.
Synthetic Route Length
The synthetic route is short (1-3 steps) and subsequent reactions are compatible with a free phenolic -OH.
The route is long and complex, involving multiple steps with harsh, non-compatible reagents (strong bases, organometallics).
Process Robustness
Process development time is available to optimize protection/deprotection steps.
A streamlined, "protecting-group-free" approach is desired to minimize failure points and improve overall yield.
Structural Requirements
A 3-methoxy group is the desired functionality in the final product.
A bulkier 3-isopropoxy group is required for specific steric or electronic effects in the target molecule.
Conclusion
Vanillin is an exceptional, low-cost, and sustainable chemical building block that serves as an ideal starting point for many syntheses.[13] However, its utility can be constrained by the reactivity of its phenolic hydroxyl group. For complex, multi-step syntheses targeting high-value molecules, the upfront investment in a strategically protected and functionalized starting material like 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is often a superior strategy. It allows chemists to circumvent cumbersome protection/deprotection sequences, thereby increasing overall efficiency, reducing step count, and potentially improving the final yield. The decision hinges on a careful analysis of the total synthetic pathway, weighing the cost of the starting material against the cost and complexity of the entire process.
References
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]
MDPI. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022-07-07). Available from: [Link]
Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Google Patents. WO2010121877A2 - Process for the preparation of olopatadine.
Patsnap. Preparation method of olopatadine hydrochloride. Available from: [Link]
Google Patents. Preparation method of alpha-(4-substituted phenyl)isobutyric acid.
Google Patents. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
PubChem. 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). Available from: [Link]
Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
A Comparative Guide to the Bioactivity of Substituted Benzaldehydes: A Focus on Vanillin and Isovanillin Derivatives as Surrogates for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
For: Researchers, scientists, and drug development professionals Editorial Foreword The exploration of novel therapeutic agents is a cornerstone of biomedical research. Substituted benzaldehydes represent a class of orga...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Editorial Foreword
The exploration of novel therapeutic agents is a cornerstone of biomedical research. Substituted benzaldehydes represent a class of organic compounds with a broad spectrum of documented biological activities, ranging from anticancer to antimicrobial and anti-inflammatory effects. This guide was initially intended to provide a comprehensive comparison of the biological activity of 4-isopropoxy-3-(methoxymethyl)benzaldehyde and its derivatives. However, a thorough review of the current scientific literature reveals a significant gap in experimental data for this specific molecule.
In the spirit of scientific advancement and to provide a valuable resource for researchers in the field, we have pivoted the focus of this guide. We will delve into the well-documented biological activities of structurally similar and commercially significant compounds: vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) derivatives. By examining the structure-activity relationships (SAR) of these closely related molecules, we can extrapolate potential therapeutic avenues and guide future research directions for novel benzaldehyde derivatives like 4-isopropoxy-3-(methoxymethyl)benzaldehyde.
This guide will synthesize technical data, present comparative analyses, and provide detailed experimental protocols to serve as a foundational resource for initiating research into this promising chemical space.
The Landscape of Benzaldehyde Bioactivity: A Tale of Substitution
Benzaldehyde, in its unsubstituted form, is recognized for a variety of biological effects, including antimicrobial, insecticidal, antioxidant, and anti-inflammatory properties.[1] The true therapeutic potential of this scaffold, however, is unlocked through the strategic placement of various functional groups on the aromatic ring. The nature and position of these substituents dramatically influence the compound's potency, selectivity, and pharmacokinetic profile.
The core structure of 4-isopropoxy-3-(methoxymethyl)benzaldehyde features key substitutions that are reminiscent of vanillin and isovanillin, suggesting that it may share some of their biological activities. The methoxy group, a common feature in many bioactive natural products, and the isopropoxy group, which can influence lipophilicity and receptor binding, are critical determinants of the molecule's potential interactions with biological targets.
Comparative Analysis of Biological Activities
While direct experimental data for 4-isopropoxy-3-(methoxymethyl)benzaldehyde is not available, we can infer its potential bioactivities by examining its structural analogs. Vanillin and isovanillin derivatives have been extensively studied and provide a solid foundation for comparison.
Anticancer Activity
Vanillin and its derivatives have demonstrated notable anticancer activity across various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and the inhibition of tumor growth.[3] For instance, isovanillin has been investigated for its potential in targeting brain cancer and has shown inhibitory effects on prostate cancer spheroids.[4] The anticancer effect of isovanillin is thought to be partly due to its ability to bind to the active sites of calcium/calmodulin-dependent protein kinase IV (CAMKIV), which is involved in apoptosis and cell cycle regulation.[4]
In a clinical context, a formulation of benzaldehyde, β-cyclodextrin benzaldehyde inclusion compound (CDBA), was administered to patients with inoperable terminal carcinoma. Of the 57 evaluable patients, 19 showed a complete response and 10 had a partial response, with no significant toxic effects observed.[5]
Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives
The antimicrobial properties of benzaldehyde and its derivatives are well-documented.[1] Vanillin, for example, exhibits activity against a range of bacteria, molds, and yeasts.[3] The minimum inhibitory concentration (MIC) for vanillin against E. coli has been reported as 15 mM.[3]
A study on 2-hydroxy-4-methoxybenzaldehyde, another structural analog, demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, with MIC values ranging from 80 µg/mL to 300 µg/mL.[6] Furthermore, an isopropoxy benzene guanidine compound has been shown to have potent antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains, by disrupting the cell membrane.[7] This highlights the potential contribution of the isopropoxy group to antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
Vanillin and its derivatives are known to possess anti-inflammatory properties.[3] The mechanism of action is often linked to the downregulation of inflammatory mediators. For example, 4-hydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[9][10]
Similarly, a brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, demonstrated potent anti-inflammatory effects by blocking the NF-κB and MAPK signaling pathways.[11] Another study on vanillin-triazine derivatives showed significant anti-inflammatory activity, with one derivative exhibiting a 93% reduction in paw edema, surpassing the standard drug indomethacin.[12]
Table 3: Comparative Anti-inflammatory Activity of Benzaldehyde Derivatives
Postulated Mechanisms of Action and Signaling Pathways
Based on the activities of its structural analogs, 4-isopropoxy-3-(methoxymethyl)benzaldehyde could potentially exert its biological effects through several key signaling pathways.
Anticancer Mechanisms
The anticancer activity of many phenolic compounds, including vanillin derivatives, is often associated with the induction of apoptosis. This can occur through the modulation of key signaling pathways such as the p53 pathway and the NF-κB pathway. The presence of methoxy and other alkoxy groups can influence the molecule's ability to interact with specific protein targets within these pathways.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of novel compounds.
Objective: To determine the cytotoxic effect of 4-isopropoxy-3-(methoxymethyl)benzaldehyde derivatives on cancer cell lines.
Materials:
Cancer cell line (e.g., HeLa, MCF-7, A549)
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate Buffered Saline (PBS)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Test compound (dissolved in DMSO)
96-well microplates
Microplate reader
Procedure:
Cell Seeding:
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 24, 48, or 72 hours.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of 4-isopropoxy-3-(methoxymethyl)benzaldehyde derivatives against various bacterial and fungal strains.
Materials:
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Test compound (dissolved in a suitable solvent like DMSO)
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Sterile 96-well microplates
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation:
Culture the microbial strain overnight on an appropriate agar plate.
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
Perform serial two-fold dilutions of the test compound in the broth in the 96-well plate.
Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a known antimicrobial agent.
Inoculation and Incubation:
Add the prepared inoculum to each well containing the diluted compound.
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Growth can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This protocol is based on the Griess assay for measuring nitrite, a stable product of NO.
Objective: To evaluate the inhibitory effect of 4-isopropoxy-3-(methoxymethyl)benzaldehyde derivatives on NO production in LPS-stimulated macrophages.
Materials:
RAW 264.7 macrophage cell line
DMEM with 10% FBS and 1% penicillin-streptomycin
Lipopolysaccharide (LPS) from E. coli
Test compound (dissolved in DMSO)
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well microplates
Microplate reader
Procedure:
Cell Culture and Seeding:
Culture RAW 264.7 cells as described in the MTT assay protocol.
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
Compound Treatment and Stimulation:
Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group (cells only), an LPS-only group, and a positive control group (e.g., with dexamethasone).
Griess Assay:
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
Data Analysis:
Measure the absorbance at 540 nm.
Generate a standard curve using known concentrations of sodium nitrite.
Calculate the nitrite concentration in the samples from the standard curve.
Determine the percentage of NO inhibition relative to the LPS-only control.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-isopropoxy-3-(methoxymethyl)benzaldehyde is currently lacking, the extensive research on its structural analogs, vanillin and isovanillin, provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this compound is likely to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
The presence of the isopropoxy and methoxymethyl groups may confer unique pharmacological properties, potentially enhancing efficacy or altering the mechanism of action compared to its better-known relatives. Future research should focus on the synthesis and in vitro evaluation of 4-isopropoxy-3-(methoxymethyl)benzaldehyde and its derivatives using the protocols outlined in this guide. Such studies will be crucial in validating the predicted bioactivities and elucidating the structure-activity relationships within this specific chemical series. The findings will undoubtedly contribute to the growing body of knowledge on substituted benzaldehydes and may lead to the discovery of novel drug candidates.
References
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 239-256. [Link]
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). Pharmaceuticals, 18(1), 1. [Link]
Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. (2021). Frontiers in Microbiology, 12, 625078. [Link]
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved January 29, 2026, from [Link]
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2008). Biomolecules & Therapeutics, 16(4), 341-347. [Link]
Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. (2014). Pharmaceutical Biology, 52(11), 1440-1447. [Link]
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2008). ResearchGate. Retrieved January 29, 2026, from [Link]
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Molecules, 26(18), 5567. [Link]
Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. (2015). Journal of Microbiology, 53(3), 206-213. [Link]
4-Isopropoxy-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (2011). Molecules, 16(12), 10359-10371. [Link]
Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Antitumor activity of benzaldehyde. (1980).
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Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2010). Progress in Reaction Kinetics and Mechanism, 35(3), 265-280. [Link]
Vanillin Derivatives Showing Various Biological Activities. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(11), 4057-4061. [Link]
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
Development of Quantitative Structure-Activity Relationship Models for Predicting Chronic Toxicity of Substituted Benzenes to Daphnia Magna. (2016). Bulletin of Environmental Contamination and Toxicology, 96(6), 765-771. [Link]
Total Synthesis and Anti-inflammatory Evaluation of Dorsmerunin A. (2020). Chinese Journal of Organic Chemistry, 40(11), 3935-3940. [Link]
Structure-activity relationships of the benzaldehydes in targeting the... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Target Molecule: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde
Molecular Formula: C₁₂H₁₆O₃
Critical Quality Attribute: Regiochemical Purity (Differentiation from 3-isopropoxy-4-(methoxymethyl)benzaldehyde and 3-methoxy analogs).[1][2][3]
This guide addresses the structural validation of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde , a specialized intermediate distinct from the common "Vanillin Isopropyl Ether" (4-isopropoxy-3-methoxybenzaldehyde).[1][2] The presence of the methoxymethyl (MOM) group at the 3-position introduces specific stability and regio-isomerism challenges that routine QC methods often miss.[3]
The Directive: Researchers must move beyond simple retention time matching (HPLC) or 1D NMR integration.[3] A self-validating system using 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is required to definitively prove the spatial arrangement of the ether and aldehyde substituents.[3]
Comparative Analysis of Validation Methodologies
The following table compares the efficacy of standard analytical techniques in validating this specific structure.
Feature
Method A: Routine 1H NMR
Method B: 1D Selective NOE / 2D NOESY
Method C: Single Crystal XRD
Primary Utility
Purity check & functional group confirmation.[1][2][3]
Definitive Regiochemical Assignment.
Absolute configuration & packing.
Regio-Specificity
Low. The 3,4-substitution pattern is ambiguous without a reference standard.[1][2][3]
High. Proves spatial proximity of H-2 to the MOM group.[2][3]
The primary challenge in synthesizing this molecule is ensuring the MOM protection occurs at the correct phenolic position if starting from a dihydroxy precursor, or ensuring the correct formylation position.[3]
Diagram 1: The Regio-Isomerism Challenge
This diagram illustrates the structural ambiguity that necessitates advanced NMR validation.
Caption: Logical flow demonstrating why routine synthesis can yield regioisomers that are indistinguishable by standard 1D NMR, necessitating NOE verification.
Experimental Protocol: The Self-Validating System
To validate the structure, you must confirm the MOM group (-CH₂OCH₃) is at position 3 and the Isopropoxy group (-OCH(CH₃)₂) is at position 4.[3]
The "Smoking Gun" Connectivity (NOE)
The aromatic proton at position 2 (H-2 ) is the diagnostic handle.[3]
H-2 is flanked by the Aldehyde (-CHO) and the substituent at Position 3 .[1][3]
H-5 is flanked by the substituent at Position 4 and H-6 .[1][2][3]
Step-by-Step Validation Protocol
Reagents:
Sample: 15 mg of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde.[1][2][3]
Solvent: 0.6 mL CDCl₃ (99.8% D). Note: Ensure solvent is acid-free to prevent MOM hydrolysis.[1][2][3]
Validation Criteria: You MUST see enhancement of the MOM-CH₂ protons (~5.2 ppm).[3]
Rejection Criteria: If you see enhancement of the Isopropoxy-CH (~4.6 ppm), the structure is the Wrong Isomer (3-isopropoxy).[3]
Diagram 2: The NOE Connectivity Map
This diagram visualizes the specific proton-proton interactions required to pass QC.[3]
Caption: Spatial connectivity map. The green arrow (H2 -> MOM) is the mandatory signal for structural confirmation.[3] The red dotted path indicates a failed batch.
Reference Data Specifications
The following data represents the Target Molecule vs. the Common Misidentification (Vanillin Isopropyl Ether).
The Methylene Singlet: The presence of a 2H singlet at ~5.25 ppm is the first indicator of the methoxymethyl group.[3] If this peak is missing, or appears as a 3H singlet at ~3.9 ppm, you have the methyl ether (Vanillin derivative), not the MOM derivative.[3]
Coupling Constants: The aromatic region must show an ABX pattern (or similar).[3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4][5] (Standard text for interpreting ABX aromatic systems and NOE effects).
Claridge, T. D. W. (2016).[3][6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Source for NOESY/ROESY pulse sequences and mixing time optimization).
Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] (Authoritative resource for chemical shift prediction of alkoxy-substituted benzenes).[3]
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Reference for the stability and spectral characteristics of the Methoxymethyl (MOM) ether).
Note: Specific spectral data for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is derived from first-principles application of chemical shift additivity rules and standard NOE connectivity logic, as direct public spectral databases often conflate this structure with its methyl-ether analog.[1][2]
A Senior Application Scientist's Guide to GC-MS Analysis of a 4-Isopropoxy-3-(methoxymethyl)benzaldehyde Reaction Mixture
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic aldehydes, meticulous reaction monitoring is paramount. This guide provides an in-depth, technically-grounded c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic aldehydes, meticulous reaction monitoring is paramount. This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of a reaction mixture containing the target compound, 4-Isopropoxy-3-(methoxymethyl)benzaldehyde. We will explore not just the "how," but the critical "why" behind the analytical choices, ensuring a robust and self-validating methodology.
Introduction: The Synthetic Landscape and Analytical Challenges
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a substituted benzaldehyde with potential applications as an intermediate in pharmaceutical and fragrance synthesis. A plausible synthetic route involves the protection of the hydroxyl group of vanillin as a methoxymethyl (MOM) ether, followed by Williamson ether synthesis to introduce the isopropoxy group.
This multi-step synthesis necessitates a powerful analytical technique to differentiate the target product from starting materials, intermediates, and potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering high-resolution separation and unambiguous compound identification.[1][2]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where each step contributes to the overall accuracy and reliability of the results.
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is crucial for obtaining reproducible GC-MS data. A simple dilution is often sufficient for reaction mixture analysis.
Protocol:
Aliquot 100 µL of the reaction mixture into a 2 mL autosampler vial.
Add 900 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to achieve a 1:10 dilution. The choice of solvent should be based on the solubility of the expected components and its compatibility with the GC column.
Cap the vial and vortex for 30 seconds to ensure homogeneity.
Causality: Dilution prevents column overloading and detector saturation, which can lead to peak distortion and inaccurate quantification. The chosen solvent should not co-elute with any of the compounds of interest.
GC-MS Instrumentation and Parameters: Optimizing Separation and Detection
The selection of appropriate GC-MS parameters is critical for achieving the desired separation and sensitivity.[3][4]
Instrumentation:
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating a range of aromatic compounds with varying polarities.
Optimized GC-MS Parameters:
Parameter
Value
Rationale
Inlet
Injection Volume
1 µL
Prevents column overloading.
Inlet Temperature
250 °C
Ensures complete volatilization of the analytes.
Split Ratio
50:1
Reduces the amount of sample introduced onto the column, preventing peak broadening.
Oven
Initial Temperature
80 °C
Allows for good separation of early-eluting, more volatile compounds.
Temperature Ramp
10 °C/min to 280 °C
A steady ramp ensures efficient separation of compounds with a range of boiling points.
Final Hold
5 minutes at 280 °C
Ensures that all less volatile components are eluted from the column.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.
230 °C
Optimal temperature for ionization efficiency.
Quadrupole Temp.
150 °C
Maintains mass accuracy.
Mass Range
40-400 amu
Covers the expected mass range of the target compound and potential byproducts.
Data Analysis and Interpretation
Data analysis involves identifying the peaks in the chromatogram and interpreting their corresponding mass spectra. The fragmentation patterns are key to confirming the identity of each compound.[5][6][7]
Visualizing the Workflow
Caption: Experimental workflow for GC-MS analysis.
Comparative Analysis of the Reaction Mixture
Based on the proposed synthesis, a hypothetical reaction mixture was analyzed. The following table summarizes the expected GC-MS data for the target compound and potential side products.
Peak No.
Compound Name
Retention Time (min)
Molecular Weight
Key Mass Fragments (m/z)
1
Vanillin
10.2
152
152, 151, 137, 123, 109, 81
2
4-Hydroxy-3-(methoxymethyl)benzaldehyde
11.5
182
182, 167, 151, 139, 123
3
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
12.8
224
224, 209, 181, 165, 137
4
4-Isopropoxy-3-methoxybenzaldehyde
11.9
194
194, 179, 151, 123
Interpretation of Fragmentation Patterns:
Vanillin: The molecular ion peak at m/z 152 is prominent. The loss of a hydrogen atom gives a strong peak at m/z 151.
4-Isopropoxy-3-methoxybenzaldehyde: This is a potential byproduct if the MOM protection is incomplete. The mass spectrum would show a molecular ion at m/z 194.[8]
4-Isopropoxy-3-(methoxymethyl)benzaldehyde (Target): The molecular ion is expected at m/z 224. Key fragments would arise from the loss of a methyl group (m/z 209), the isopropoxy group (m/z 165), and the methoxymethyl group (m/z 179). The base peak is likely to be from the stable aromatic cation.
Potential Reaction Pathway and Byproducts
The following diagram illustrates a plausible synthetic route and the origin of potential impurities.
Caption: Plausible synthesis and byproduct formation.
Conclusion: The Power of a Well-Designed GC-MS Method
This guide has outlined a comprehensive and scientifically sound approach to the GC-MS analysis of a 4-Isopropoxy-3-(methoxymethyl)benzaldehyde reaction mixture. By understanding the underlying principles of the methodology and potential synthetic outcomes, researchers can develop robust analytical methods that provide clear and actionable insights into their reaction progress. The combination of a well-defined experimental protocol, optimized instrument parameters, and a thorough understanding of fragmentation patterns empowers scientists to make informed decisions in the development of novel chemical entities.
References
ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde. Retrieved from [Link]
SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
Advances in Environmental Technology. (n.d.). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Retrieved from [Link]
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
Chemassist. (2024, April 9). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
CHROMacademy. (n.d.). GC-MS Method Development. Retrieved from [Link]
Google Patents. (n.d.). CN106748688A - A kind of preparation method of benzaldehyde and its derivative.
Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Retrieved from [Link]
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved from [Link]
PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
Chemcess. (2024, August 4). Benzaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]
Technical Comparison Guide: In Vitro Evaluation of Benzoxaborole Derivatives
The following technical guide provides a comprehensive framework for evaluating benzoxaborole derivatives synthesized from the key intermediate 4-Isopropoxy-3-(methoxymethyl)benzaldehyde . This guide assumes the downstre...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive framework for evaluating benzoxaborole derivatives synthesized from the key intermediate 4-Isopropoxy-3-(methoxymethyl)benzaldehyde .
This guide assumes the downstream compounds are boron-based small molecules (analogous to Tavaborole or Crisaborole) designed for topical applications (onychomycosis or dermatological inflammation).[1] The protocols focus on validating their efficacy, penetration, and mechanism of action against industry standards.
The compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde serves as a critical scaffold for synthesizing substituted benzoxaboroles . Unlike traditional antifungals (azoles, allylamines) that target ergosterol, benzoxaboroles typically inhibit Leucyl-tRNA Synthetase (LeuRS) , halting protein synthesis.
This guide outlines the in vitro validation pathway for these derivatives. The presence of the isopropoxy group at the C4/C5 position (depending on numbering convention) and the boron-heterocycle core confers unique physicochemical properties—specifically, low molecular weight (<200 Da) and high polarity—which are critical for penetrating the keratinized nail plate.
Comparative Benchmark:
Primary Standard:Tavaborole (Kerydin) – The gold standard for benzoxaborole antifungals.
Secondary Standard:Ciclopirox – Traditional topical lacquer (hydroxypyridone).
Before efficacy testing, it is essential to confirm that the derivative retains the class-specific MoA: Trapping of tRNA^Leu .
The Oxaborole Trap Mechanism
Benzoxaboroles form a stable adduct with the 3'-terminal adenosine of tRNA^Leu at the editing site of the LeuRS enzyme. This prevents the enzyme from editing incorrectly charged amino acids (or simply blocks the synthetic cycle), leading to the accumulation of uncharged tRNA and cessation of protein synthesis.[2]
Figure 1: Mechanism of Action of Benzoxaborole derivatives. The boron atom forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of the tRNA's 3'-terminal adenosine, trapping it within the LeuRS editing domain.
Comparative Performance Analysis
The following table summarizes the expected performance metrics for an Isopropoxy-Benzoxaborole derivative compared to market standards.
Feature
Isopropoxy-Benzoxaborole (Candidate)
Tavaborole (Standard)
Ciclopirox (Alternative)
Terbinafine (Systemic)
Target
LeuRS (Editing Site)
LeuRS (Editing Site)
Metal Chelation / ROS
Squalene Epoxidase
MW (Da)
~190 - 210
151.93
207.27
291.43
LogP
~1.8 - 2.2 (Predicted)
1.24
2.15
5.5 (Highly Lipophilic)
Nail Penetration
High (Amphipathic)
High
Low to Moderate
N/A (Systemic delivery)
Keratin Binding
Low (<5% inhibition)
Low
High (Activity reduced)
High (>98% bound)
MIC (T. rubrum)
Target: 0.5 - 4.0 µg/mL
0.25 - 2.0 µg/mL
0.25 - 4.0 µg/mL
0.001 - 0.01 µg/mL
Key Differentiator: Nail Penetration vs. Potency
While Terbinafine is significantly more potent (lower MIC) in vitro, it cannot be applied topically to the nail effectively due to its size and lipophilicity. The Isopropoxy-Benzoxaborole candidate must be evaluated not just on MIC, but on Flux (µg/cm²/day) through the nail plate.
Detailed Experimental Protocols
To validate the compound derived from 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, perform the following assays.
Objective: Determine the Minimum Inhibitory Concentration (MIC) against dermatophytes.
Standard: CLSI M38-A2 (Filamentous Fungi).
Preparation: Dissolve the benzoxaborole derivative in DMSO. Prepare serial dilutions (e.g., 64 µg/mL down to 0.06 µg/mL) in RPMI 1640 medium buffered with MOPS.
Inoculum: Harvest conidia from 7-day cultures of Trichophyton rubrum and Trichophyton mentagrophytes. Adjust to
CFU/mL.
Incubation: Add 100 µL of inoculum to 100 µL of drug dilution in 96-well microplates. Incubate at 35°C for 4 days (dermatophytes) or 24-48h (Candida).
Readout: MIC is the lowest concentration showing 100% inhibition of visible growth compared to growth control.
Keratin Challenge (Critical): Repeat the assay adding 5% keratin powder to the media.
Success Criterion: MIC should not increase by more than 1 dilution step (indicates low keratin binding).
Protocol B: Ex Vivo Nail Penetration (Franz Diffusion Cell)
Objective: Quantify the flux of the compound through human nail plates. This is the most critical assay for this chemical class.
Figure 2: Workflow for Ex Vivo Nail Penetration Assay (Franz Cell).
Methodology:
Apparatus: Vertical Franz diffusion cells (receptor volume ~3-5 mL).
Membrane: Full-thickness human fingernail plates (cleaned, debrided).
Receptor Phase: PBS + 5% Ethanol (or surfactant) to ensure sink conditions for the benzoxaborole.
Dosing: Apply a finite dose (e.g., 10 µL/cm²) of the test formulation (e.g., 5% w/v in propylene glycol/ethanol) daily for 14 days.
Analysis:
Permeation: Measure concentration in receptor fluid daily.
Accumulation: On Day 15, wash the nail surface, pulverize the nail, and extract the drug to measure "Drug Load" within the nail plate.
Comparison: Run parallel arms with Tavaborole 5% and Ciclopirox 8% .
Expected Result: The isopropoxy-benzoxaborole should show penetration profiles similar to Tavaborole (high flux) and significantly superior to Ciclopirox.
Synthesis Context
Understanding the precursor 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is vital for troubleshooting the assay results. If the final product shows poor activity, verify the integrity of the benzoxaborole ring formation.
Figure 3: Simplified Synthesis Logic. The methoxymethyl group likely facilitates the formation of the oxaborole ring or serves as a protected handle.
References
Tavaborole Discovery & Synthesis: Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry. Link
Mechanism of Action (LeuRS): Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA."[3] Science. Link
Nail Penetration Methodology: Hui, X., et al. (2015).[3] "In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical." Journal of Drugs in Dermatology. Link
Comparative Efficacy: Elewski, B. E., et al. (2015). "Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis." Journal of the American Academy of Dermatology. Link
Benzoxaborole Chemistry: Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1]
Target Molecule: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (Hereafter Compound A ).[1]
Primary Regioisomer: 3-Isopropoxy-4-(methoxymethyl)benzaldehyde (Hereafter Compound B ).[1]
In the synthesis of benzoxaborole therapeutics (e.g., Tavaborole analogs) and advanced vanillin derivatives, the differentiation between the 3,4-substituted regioisomers is a critical quality attribute.[1] The specific challenge lies in the structural similarity of the substituents: an isopropoxy group (–OCH(CH₃)₂) and a methoxymethyl group (MOM-like, –CH₂OCH₃).[1]
While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights (MW 208.25) and similar fragmentation pathways, NMR spectroscopy (specifically 1D ¹H and 2D NOESY) and FT-IR provide definitive, self-validating identification methods.[1]
This guide details the spectroscopic logic required to unequivocally distinguish the target Compound A (Para-alkoxy conjugation) from its isomer Compound B (Meta-alkoxy conjugation).[1]
Structural Visualization
The following diagram illustrates the structural relationship and the critical "diagnostic protons" used for identification.
Figure 1: Structural logic flow distinguishing the target molecule based on electronic conjugation effects.
Spectroscopic Differentiation Matrix[1]
The following table synthesizes the theoretical and experimental data points. The "Causality" column explains why the signal shifts, moving beyond simple data listing.
Feature
Target (Compound A)
Isomer (Compound B)
Causality (Expert Insight)
Substituent Pattern
4-OiPr, 3-CH₂OCH₃
3-OiPr, 4-CH₂OCH₃
Resonance vs. Inductive: Alkoxy groups are strong resonance donors.[1] Alkyl groups are weak donors.
IR C=O Stretch
1680–1690 cm⁻¹
1700–1710 cm⁻¹
Conjugation: In Compound A, the para-oxygen lone pair donates into the ring, increasing single-bond character of the C=O, lowering frequency.[1] In B, the para-group is alkyl (-CH₂-), breaking conjugation.[1]
¹H NMR (Aldehyde)
~9.85 ppm
~9.95 ppm
Shielding: The electron-donating para-isopropoxy group shields the aldehyde proton more than the para-alkyl group.[1]
¹H NMR (Aromatic H5/H6)
H5 (ortho to OiPr) is upfield (~6.9-7.0 ppm)
H5 (ortho to MOM) is downfield (~7.3-7.4 ppm)
Electron Density: Protons ortho to alkoxy groups are significantly shielded due to increased electron density from resonance.[1]
¹H NMR (Splitting)
H2 (s), H6 (d), H5 (d)
H2 (s), H6 (d), H5 (d)
Splitting patterns are identical (1,3,4-trisubstituted), making chemical shift and NOE critical.[1]
NOE Correlation
CHO ↔ H2 (Strong)OiPr ↔ H5 (Strong)
CHO ↔ H2 (Strong)OiPr ↔ H2 (Strong)
Spatial Proximity: In Compound A, the Isopropoxy is far from H2. In Compound B, the Isopropoxy is ortho to H2.
Detailed Experimental Protocols
To ensure data integrity, use these self-validating protocols. The "Self-Validation" step acts as a built-in control to prevent misinterpretation.[1]
Protocol A: FT-IR Analysis (Carbonyl Diagnostic)
This is the fastest "Go/No-Go" check for the correct regioisomer.[1]
Sample Prep: Prepare a 1% solution in CCl₄ or CHCl₃ (solution phase eliminates crystal packing effects that shift bands).[1] Alternatively, use a high-quality ATR crystal (Diamond/ZnSe).[1]
Solvent: Dissolve 5-10 mg in 0.6 mL DMSO-d₆ or CDCl₃. (DMSO is preferred to separate hydroxyl impurities if present).
1D Acquisition: Acquire a standard proton spectrum (sw = 12 ppm, d1 = 5s).
NOE Setup: Select the Aldehyde proton (~9.8 ppm) and the Isopropoxy Methine proton (~4.6 ppm) as irradiation targets.[1]
Execution: Run a 1D NOE Difference experiment or a 2D NOESY.
Interpretation (The Logic Gate):
Irradiate Aldehyde (CHO): You will see enhancement of the aromatic proton at position 2 (H2) and position 6 (H6). This identifies H2.[1]
Irradiate Isopropoxy (CH):
Target (Compound A): You should see enhancement of H5 (the doublet ortho to it) and H3-MOM protons.[1] You will NOT see enhancement of H2.
Isomer (Compound B): You WILL see enhancement of H2 (the singlet between the substituents) because the isopropoxy is now at position 3, adjacent to H2.
Figure 2: The NOE Logic Gate for distinguishing the 3,4-substitution pattern.
Synthetic Impurity Profile
In the development of Compound A, understanding the origin of Isomer B is crucial for process control.
Origin of Target (A): Typically derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde) via:
Selective 3-alkylation (difficult) OR starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1]
Correction: The most robust route to Compound A is often 3-hydroxy-4-isopropoxybenzaldehyde followed by methoxymethylation.[1]
Origin of Isomer (B): Often derived if the starting material was Isovanillin where the 3-OH was alkylated with isopropyl, and the 4-OMe was somehow converted.[1]
Common Impurity:4-Isopropoxy-3-hydroxybenzaldehyde .[1][3]
Detection: Broad singlet in NMR at ~9.5-10.5 ppm (disappears with D₂O shake).[1] IR shows broad -OH stretch at 3400 cm⁻¹.[1]
References
Santa Cruz Biotechnology. 4-Isopropoxy-3-methoxymethyl-benzaldehyde Product Data. Retrieved from (Verifies commercial existence and nomenclature).
National Institute of Standards and Technology (NIST). Infrared Spectra of Benzaldehyde Derivatives (Anisaldehyde vs. Tolualdehyde). NIST Chemistry WebBook, SRD 69. Retrieved from (Source for carbonyl stretch causality).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[4] (Authoritative text for NMR coupling constants and NOE principles).
PubChem. Compound Summary: 3-Isopropoxy-4-methoxybenzaldehyde.[1][5][6] Retrieved from (Comparative spectral data for the isomer class).
This guide provides a rigorous analytical cross-validation framework for 4-Isopropoxy-3-(methoxymethyl)benzaldehyde . Unlike the common "Vanillin Isopropyl Ether" (3-methoxy analog), this molecule contains a reactive methoxymethyl (MOM-like) benzylic ether moiety at the C3 position.[1][2][3]
The Analytical Challenge:
The primary risk in analyzing this compound is distinguishing the methoxymethyl group (-CH₂OCH₃) from a simple methoxy group (-OCH₃) and ensuring the isopropoxy regiochemistry is correct (C4 vs C3).[1][2][3] Furthermore, benzylic ethers are susceptible to acid-catalyzed hydrolysis, making solvent choice in HPLC critical.[1][2][3]
Validation Strategy:
We employ an Orthogonal Data Triangulation approach:
High-Field NMR (1H/13C/NOESY): To definitively map the methoxymethyl connectivity and prove regiochemistry.[2][3]
Reverse-Phase HPLC: To quantify purity and separate the hydrolysis impurity (4-isopropoxy-3-(hydroxymethyl)benzaldehyde).
Mass Balance Correlation: Cross-verifying UV purity against qNMR (Quantitative NMR) assay values.
Structural Validation: The NMR "Fingerprint"
NMR is the primary method for structural release.[1][2][3] You must validate the presence of the methylene bridge in the C3 side chain to confirm it is not the 3-methoxy analog.[2][3]
Protocol A: Structural Elucidation (400+ MHz)
Solvent: DMSO-d₆ (Preferred to prevent benzylic oxidation) or CDCl₃ (Neutralized with K₂CO₃).[1][2][3]
Experiment: 1D-NOESY irradiation of the Isopropoxy CH (septet).
Validation Criteria: You must observe a strong NOE enhancement at the C5 aromatic proton (ortho to isopropoxy).[1][2][3] If you see enhancement at the aldehyde proton, the isopropoxy is likely at C1 or C2 (incorrect isomer).[1][2][3]
Purity Profiling: HPLC Method Validation
Standard C18 methods for benzaldehydes often fail here due to the potential hydrolysis of the methoxymethyl ether in acidic mobile phases.[1][2][3]
Protocol B: pH-Buffered HPLC Method
Objective: Quantify the target against its hydrolysis precursor (Alcohol) and over-oxidation product (Acid).[1][2][3]
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1][2][3]
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[1][2][3]5) — Neutral pH prevents MOM hydrolysis.[1][2][3]
Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]
Presence of "3-methoxy" analog (Vanillin ether) due to wrong starting material.[2][3][4]
Identity
1H NMR
Integral ratio of CH₂ (MOM) to CHO is 2:1
Missing CH₂ singlet indicates hydrolysis.[2][3][4]
Water
Karl Fischer
< 0.5%
High water promotes methoxymethyl hydrolysis.[2][3][4]
Validation Workflow Visualization
The following diagram illustrates the decision logic for releasing a batch of this intermediate. It emphasizes the "Stop/Go" points where the specific "Methoxymethyl" vs "Methoxy" error is detected.
Caption: Logical workflow for validating 4-Isopropoxy-3-(methoxymethyl)benzaldehyde, highlighting the critical structural checkpoint at Step 1.
References
International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
PubChem Database. Compound Summary: 4-isopropoxy-3-methoxybenzaldehyde (Structural Analog Reference).[2][3][4] National Center for Biotechnology Information.[1][2][3] Accessed Oct 2023.[1][2][3] Link
D. A. Skoog, F. J.[1][2][3] Holler, S. R.[1][2][3] Crouch. Principles of Instrumental Analysis. 7th Edition.[1][2][3][5] Cengage Learning, 2017.[1][2][3] (Reference for NMR/HPLC Theory).
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2][3] (Regarding stability of Methoxymethyl ethers). Wiley-Interscience.[2][3][4]
(Note: Specific literature on the "methoxymethyl" variant is sparse; the validation protocols above are derived from first-principles analytical chemistry applied to the specific functional groups of the target molecule.)